5-Hydroxy-2-methyl-4-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-methyl-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4-2-6(9(13)14)7(10)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPHIVGERSJEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid
Disclaimer: Publicly available experimental data for 5-Hydroxy-2-methyl-4-nitrobenzoic acid (CAS: 199929-14-1) is limited. This document provides foundational information based on its chemical structure and includes data for structurally related isomers to offer context. General experimental protocols for determining key physicochemical properties are also detailed.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a hydroxyl, a methyl, and a nitro group, suggests a complex interplay of electronic and steric effects that govern its chemical behavior and potential biological activity. The carboxylic acid and phenolic hydroxyl groups provide acidic protons, while the nitro group acts as a strong electron-withdrawing group, influencing the molecule's acidity, reactivity, and intermolecular interactions.[1][2] The methyl group, being electron-donating, further modulates the electronic environment of the aromatic ring.[1]
While this specific isomer is not extensively documented, the broader class of substituted hydroxy- and nitrobenzoic acids is significant in medicinal chemistry and materials science, often serving as versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][3][4]
Physicochemical Properties
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 199929-14-1 | [5][6] |
| Molecular Formula | C₈H₇NO₅ | [5][6] |
| Molecular Weight | 197.15 g/mol | [5][6] |
| Melting Point | Data Not Available | |
| Boiling Point | Data Not Available | |
| Aqueous Solubility | Data Not Available | |
| pKa | Data Not Available | |
| LogP | Data Not Available |
Table 2: Physicochemical Data of Related Nitrobenzoic Acid Isomers
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2-Methyl-4-nitrobenzoic acid | 1975-51-5 | 150-154 | 153 (at 1 mmHg) |
| 3-Methyl-4-nitrobenzoic acid | 50630-61-0 | 216-218 (421-424 °F) | Data Not Available |
| 5-Hydroxy-2-nitrobenzoic acid | 610-37-7 | 170-171 | 455 (Predicted) |
Note: The data in Table 2 is for comparative purposes only and does not represent the properties of this compound.
General Experimental Protocols
While specific experimental details for the target compound are unavailable, the following sections describe standard methodologies used to determine key physicochemical properties for crystalline organic acids.
3.1. Determination of Melting Point
The melting point of a solid crystalline compound is a crucial indicator of purity. It is typically determined using one of two primary methods:
-
Capillary Method: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus (e.g., a Büchi or Stuart apparatus) alongside a calibrated thermometer or digital sensor. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. A small, weighed amount of the sample is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min). The melting point is determined as the onset temperature or the peak temperature of the endothermic event corresponding to the phase transition from solid to liquid.
3.2. Determination of Acid Dissociation Constant (pKa)
The pKa values for the carboxylic acid and phenolic hydroxyl groups can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. A pH meter is used to record the pH after each addition of the titrant. The pKa is determined from the half-equivalence point on the resulting titration curve. For a molecule with two acidic protons, two inflection points and two half-equivalence points would be expected.
-
UV-Vis Spectrophotometry: This method is viable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. A series of buffer solutions with known pH values are prepared. A constant concentration of the compound is added to each buffer. The absorbance spectrum is recorded for each solution. By analyzing the changes in absorbance at a specific wavelength as a function of pH, the pKa can be calculated using the Henderson-Hasselbalch equation.
3.3. Determination of Aqueous Solubility
The equilibrium solubility can be measured using the shake-flask method.
-
Shake-Flask Method: An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer solution) in a sealed flask. The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the clear filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.
Visualizations
As no specific biological signaling pathways involving this compound are documented, a generalized experimental workflow for characterizing the physicochemical properties of a novel chemical entity is presented below.
Caption: A generalized workflow for determining the key physicochemical properties of a synthesized organic compound.
Conclusion
This compound represents a molecule of interest within the class of substituted nitrobenzoic acids. However, a notable gap exists in the scientific literature regarding its specific, experimentally determined physicochemical properties. The methodologies outlined in this guide provide a standard framework for researchers to undertake such characterization. The acquisition of empirical data for this compound would be invaluable for its potential application in drug discovery, chemical synthesis, and materials science, enabling a more complete understanding of its behavior and facilitating its use as a chemical intermediate.
References
- 1. This compound | 199929-14-1 | Benchchem [benchchem.com]
- 2. Methyl 4-hydroxy-2-nitrobenzoate | 178758-50-4 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 2-Methyl-4-nitrobenzoic acid | 1975-51-5 [chemicalbook.com]
- 5. This compound - C8H7NO5 | CSCS00000143311 [chem-space.com]
- 6. 5-Hydroxy-2-methyl-4-nitro-benzoic acid-Information-Chemcia Scientific, LLC. [chemcia.com]
An In-depth Technical Guide to 5-Hydroxy-2-methyl-4-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Hydroxy-2-methyl-4-nitrobenzoic acid, including its chemical identity, physical properties, and potential synthetic approaches. Due to the limited availability of published research on this specific compound, this guide also draws upon data from closely related analogs to provide a broader context for its potential applications and characteristics.
Chemical Identification and Properties
This compound is a polysubstituted aromatic carboxylic acid. The presence of hydroxyl, methyl, and nitro functional groups on the benzoic acid backbone suggests its potential as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and dyes.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 199929-14-1[2] |
| Molecular Formula | C8H7NO5[2] |
| IUPAC Name | This compound[3] |
| SMILES | CC1=CC(=C(O)C=C1C(O)=O)--INVALID-LINK--=O[3] |
| InChI Key | GTPHIVGERSJEOD-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 197.15 g/mol [2] |
| Purity | Typically available at ≥95%[2] |
| Storage Temperature | 0°C[2] |
Synthesis and Experimental Protocols
While specific synthesis protocols for this compound are not extensively documented, a plausible synthetic route can be inferred from general organic chemistry principles and established methods for the nitration of substituted phenols.
A potential synthetic pathway could involve the nitration of 5-hydroxy-2-methylbenzoic acid. The regioselectivity of the nitration would be crucial in obtaining the desired 4-nitro isomer.
Plausible synthetic pathway for this compound.
General Experimental Protocol for Nitration of a Phenolic Compound:
This protocol is a generalized procedure adapted from methods for nitrating phenols and may require optimization for this specific substrate.[4]
-
Dissolution: Dissolve the starting material, 5-hydroxy-2-methylbenzoic acid, in a suitable solvent such as glacial acetic acid or tetrahydrofuran.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder reagent like copper(II) nitrate trihydrate, while maintaining the low temperature.[4]
-
Reaction: Stir the mixture at a controlled temperature for a specified duration. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[4]
Characterization and Analysis
The structural confirmation of the synthesized this compound would typically involve a combination of spectroscopic techniques.
General workflow for the analysis of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, confirming the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and nitro (-NO₂) functional groups.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its identity.
Potential Applications and Research Directions
While specific research on this compound is limited, the broader class of polysubstituted nitrobenzoic acids is of significant interest.[1] These compounds are often used as:
-
Intermediates in Organic Synthesis: They serve as versatile building blocks for constructing more complex molecules, including pharmaceuticals and dyes.[1]
-
Precursors for Biologically Active Molecules: A related isomer, 5-Hydroxy-4-methyl-2-nitrobenzoic acid, is noted for its use in synthesizing compounds with potential antimicrobial and antifungal properties.[1]
The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups on the aromatic ring modulates the reactivity and acidity of the carboxylic acid.[1] This makes the study of such compounds valuable for understanding reaction mechanisms and substituent effects in organic chemistry.[1] Further research into this compound could uncover novel applications in materials science and medicinal chemistry.
References
A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 5-Hydroxy-2-methyl-4-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally related compounds.
Molecular Structure and Properties
The presence of a carboxylic acid, a hydroxyl group, a methyl group, and a nitro group on the benzene ring gives this molecule distinct spectroscopic features. These functional groups influence the electronic environment and vibrational modes of the molecule, which are key to its characterization by NMR, IR, and MS techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
Expected ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro, carboxylic acid) groups.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | The chemical shift is concentration-dependent and the proton may be exchangeable with D₂O.[2] |
| Aromatic CH (H-3) | ~7.5 - 8.0 | Singlet | Positioned between the methyl and nitro groups. |
| Aromatic CH (H-6) | ~7.0 - 7.5 | Singlet | Positioned between the hydroxyl and carboxylic acid groups. |
| Hydroxyl (-OH) | 5.0 - 6.0 | Singlet (broad) | Chemical shift can vary with solvent and concentration; may be exchangeable with D₂O. |
| Methyl (-CH₃) | ~2.5 | Singlet | Shielded by its position on the aromatic ring. |
Expected ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. Aromatic and α,β-unsaturated acids typically have carboxyl carbons near the upfield end of their range (~165 δ).[2]
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Aromatic C-NO₂ | 145 - 155 |
| Aromatic C-OH | 150 - 160 |
| Aromatic C-CH₃ | 135 - 145 |
| Aromatic C-COOH | 125 - 135 |
| Aromatic CH | 115 - 130 |
| Methyl (-C H₃) | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to be complex, with characteristic absorptions for the hydroxyl, carbonyl, and nitro groups. Carboxylic acids typically show a very broad O-H stretch due to hydrogen bonding.[3][4][5]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |
| O-H (Phenolic) | Stretching | 3200 - 3600 | Broad, Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |
| N-O (Nitro group) | Asymmetric Stretching | 1500 - 1550 | Strong |
| N-O (Nitro group) | Symmetric Stretching | 1335 - 1375 | Strong |
| C-O (Carboxylic Acid/Phenol) | Stretching | 1210 - 1320 | Strong |
| O-H (Carboxylic Acid) | Bending (out-of-plane) | 900 - 960 | Broad, Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data
For this compound (MW = 197.15), the molecular ion peak (M⁺) would be expected at m/z 197 in an electron ionization (EI) mass spectrum. Common fragmentation patterns for benzoic acids involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).
| m/z | Proposed Fragment | Fragmentation Pathway |
| 197 | [M]⁺ | Molecular Ion |
| 179 | [M - H₂O]⁺ | Loss of water from the hydroxyl and carboxylic acid groups |
| 152 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 151 | [M - NO₂]⁺ | Loss of the nitro group |
| 124 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the [M - COOH]⁺ fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve the compound and allows for the observation of exchangeable protons.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 15 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Acquisition:
-
ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
EI-MS: Introduce the sample (often via a direct insertion probe or after separation by gas chromatography) into the high-vacuum source where it is bombarded with electrons to induce ionization and fragmentation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. 5-Hydroxy-2-methyl-4-nitro-benzoic acid-Information-Chemcia Scientific, LLC. [chemcia.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Hydroxy-2-methyl-4-nitrobenzoic acid, with a particular focus on its solubility and stability. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established scientific principles to provide a robust predictive assessment. Furthermore, detailed experimental protocols are provided to enable researchers to empirically determine these crucial parameters. This document is intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this and related nitroaromatic compounds.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. The presence of a carboxylic acid, a hydroxyl group, a methyl group, and a nitro group on the benzene ring imparts a unique combination of electronic and steric properties. These functional groups are known to influence the molecule's acidity, reactivity, solubility, and stability, making it a potentially valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] For instance, substituted nitrobenzoic acids are utilized in the synthesis of enzyme inhibitors, and various hydroxybenzoic acids are known for their antimicrobial and antifungal properties.[1] Understanding the solubility and stability of this compound is therefore critical for its handling, formulation, and application in drug discovery and development.
Physicochemical Properties
While specific experimental data for this compound is scarce, its basic properties can be derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | Chemspace |
| Molecular Weight | 197.15 g/mol | Chemspace |
| IUPAC Name | This compound | Chemspace |
| CAS Number | 199929-14-1 | Benchchem |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)O)--INVALID-LINK--[O-] | Chemspace |
Solubility Profile
The solubility of this compound is dictated by the interplay of its hydrophilic (hydroxyl and carboxylic acid) and hydrophobic (benzene ring and methyl group) moieties, as well as the electron-withdrawing nitro group.
Predicted Solubility
Based on its functional groups, a qualitative solubility profile can be predicted:
| Solvent | Predicted Solubility | Rationale |
| Water | Slightly soluble | The polar hydroxyl and carboxylic acid groups can form hydrogen bonds with water. However, the aromatic ring and methyl group contribute to hydrophobicity, limiting aqueous solubility. The nitro group's polarity may slightly enhance solubility. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and carboxylic acid groups. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are effective at solvating polar molecules, particularly those with acidic protons. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
| Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃) | Soluble | The carboxylic acid group will be deprotonated to form a highly soluble carboxylate salt. |
| Aqueous Acid (e.g., 5% HCl) | Insoluble | The molecule is expected to be protonated and exist in its less soluble free acid form. |
Experimental Protocol for Solubility Determination
A standard method for determining the qualitative and semi-quantitative solubility of a solid compound is as follows:
Materials:
-
This compound
-
Selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, hexane, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Weigh approximately 5 mg of this compound and place it into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at a concentration of at least 5 mg/mL.
-
If the solid does not dissolve, the compound is considered sparingly soluble or insoluble at that concentration.
-
For a more quantitative assessment, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
Diagram of the Solubility Testing Workflow
Caption: A flowchart illustrating the key steps in determining the qualitative solubility of a compound.
Stability Profile
The stability of this compound can be influenced by temperature, light, and pH. The nitroaromatic nature of the compound suggests potential for degradation under certain conditions.
Predicted Stability
| Condition | Predicted Stability | Rationale |
| Thermal | Likely stable at room temperature, but may degrade at elevated temperatures. | Aromatic nitro compounds can be susceptible to thermal decomposition. Supplier recommendations for storage at 0°C suggest limited long-term stability at ambient temperatures. |
| Photochemical | Potentially susceptible to photodegradation. | The nitro group can absorb UV light, which may lead to the formation of reactive species and subsequent degradation of the molecule. |
| pH | Stable in acidic to neutral conditions. Potential for degradation in strongly basic conditions, especially at elevated temperatures. | The phenolic hydroxyl group can be deprotonated in basic solutions, which may increase the electron density of the aromatic ring and make it more susceptible to oxidative degradation. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented, nitroaromatic compounds can undergo several types of degradation reactions, including:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic pathway for nitroaromatic compounds in biological systems.
-
Oxidative degradation: The aromatic ring can be opened through oxidative processes, particularly under harsh conditions (e.g., strong oxidizing agents, high temperature, UV light).
-
Decarboxylation: At high temperatures, the carboxylic acid group may be lost as carbon dioxide.
Diagram of Potential Degradation Routes for a Nitroaromatic Compound
Caption: Generalized degradation pathways for a nitroaromatic carboxylic acid.
Experimental Protocol for Stability Testing
A comprehensive stability study should assess the impact of temperature, humidity, light, and pH.
Materials:
-
This compound
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Forced-air stability ovens
-
Photostability chamber
-
pH meter
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
High-purity solvents for HPLC mobile phase
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and heat at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., xenon lamp) in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
-
Long-Term Stability Study:
-
Store the compound in its intended packaging under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for an extended period (e.g., up to 24 months).
-
Analyze samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to monitor for any changes in purity, appearance, and other relevant physical and chemical properties.
-
Diagram of the Stability Testing Workflow
References
A Theoretical and Computational Investigation of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-Hydroxy-2-methyl-4-nitrobenzoic acid. While specific experimental and computational data for this molecule is not extensively available in public literature, this document outlines the established methodologies and presents representative data based on studies of structurally similar substituted nitrobenzoic acids. This guide serves as a framework for researchers and scientists to design and interpret computational and experimental studies on this and related molecules, particularly in the context of drug design and materials science. The guide covers molecular modeling, spectroscopic analysis, and electronic property calculations, offering detailed protocols and data presentation formats.
Introduction
This compound is a substituted aromatic carboxylic acid. The presence of hydroxyl, methyl, and nitro groups on the benzoic acid scaffold suggests a rich chemical profile with potential applications in medicinal chemistry and materials science. The interplay of these functional groups—the electron-donating methyl and hydroxyl groups and the electron-withdrawing nitro group—governs the molecule's electronic structure, reactivity, and intermolecular interactions. Understanding these properties at a molecular level is crucial for predicting its biological activity and material characteristics.
Computational chemistry provides a powerful toolkit for investigating the properties of such molecules. Methods like Density Functional Theory (DFT) can elucidate optimized molecular geometry, vibrational frequencies corresponding to spectroscopic data (FTIR and Raman), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. This guide details the application of these computational methods to this compound and outlines the experimental protocols for synthesizing and characterizing the compound.
Molecular Structure and Computational Workflow
The initial step in the computational study of this compound involves determining its most stable three-dimensional conformation. This is typically achieved through geometry optimization using quantum chemical methods.
Theoretical and Computational Methodologies
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method for predicting the electronic structure of molecules. For a molecule like this compound, a typical DFT study would involve:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides a good balance of accuracy and computational cost.
-
Basis Set: 6-311++G(d,p) is a common choice for organic molecules, providing a flexible description of the electron distribution.
Experimental Protocol (Computational):
-
Input Structure Generation: The 2D structure of this compound is drawn using a chemical structure editor and converted to a 3D format.
-
Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. The calculation is run until the forces on the atoms and the change in energy between steps fall below a defined threshold.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results also provide predicted infrared (IR) and Raman vibrational frequencies.
-
Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine various electronic properties, including the energies of the HOMO and LUMO, and the molecular electrostatic potential (MEP).
Predicted Physicochemical and Electronic Properties
The following tables summarize the kind of quantitative data that would be generated from the computational workflow described above. Note: The values presented here are hypothetical and representative of what would be expected for a molecule of this class, based on published data for similar compounds.
Table 1: Optimized Geometrical Parameters (Representative Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-COOH | 1.49 Å |
| C-OH | 1.36 Å | |
| C-NO2 | 1.48 Å | |
| C-CH3 | 1.51 Å | |
| Bond Angle | O=C-OH | 122.5° |
| C-C-NO2 | 119.8° | |
| Dihedral Angle | C-C-C-O (carboxyl) | 179.5° |
Table 2: Predicted Vibrational Frequencies (Representative Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Hypothetical) | Assignment |
| O-H stretch (hydroxyl) | 3550 | 3545 | Stretching of the hydroxyl group |
| C=O stretch (carboxyl) | 1720 | 1715 | Stretching of the carbonyl in the carboxylic acid |
| NO₂ asymmetric stretch | 1550 | 1545 | Asymmetric stretching of the nitro group |
| NO₂ symmetric stretch | 1350 | 1348 | Symmetric stretching of the nitro group |
| C-O stretch (hydroxyl) | 1250 | 1245 | Stretching of the C-O bond of the hydroxyl group |
Table 3: Predicted Electronic Properties (Representative Data)
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 4.5 D |
Synthesis and Spectroscopic Characterization
While this guide focuses on theoretical and computational aspects, the validation of computational results relies on experimental data.
Experimental Protocol (Synthesis - General Approach):
A plausible synthesis route for this compound could involve the nitration of 5-hydroxy-2-methylbenzoic acid.
-
Starting Material: 5-hydroxy-2-methylbenzoic acid.
-
Nitration: The starting material is dissolved in a suitable solvent (e.g., concentrated sulfuric acid). A nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C).
-
Workup: The reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Experimental Protocol (Spectroscopic Characterization):
-
FTIR Spectroscopy: The solid sample is mixed with KBr and pressed into a pellet. The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the characteristic vibrational bands are compared with the computationally predicted frequencies.
-
FT-Raman Spectroscopy: The solid sample is placed in a sample holder, and the Raman spectrum is excited using a laser source. The scattered light is collected and analyzed.
-
NMR Spectroscopy (¹H and ¹³C): The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the NMR spectra are recorded. The chemical shifts provide information about the electronic environment of the protons and carbon atoms, which can also be correlated with computational predictions.
Potential Applications in Drug Development
The structural motifs present in this compound are found in various biologically active molecules. Computational studies can play a crucial role in the early stages of drug discovery.
Molecular Docking Protocol:
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is optimized as described in Section 3.1.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The results are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing the detailed methodologies for DFT calculations, spectroscopic analysis, and molecular docking, researchers can gain significant insights into the molecular properties and potential applications of this compound. The provided representative data and experimental protocols serve as a valuable resource for initiating and guiding future research in this area, particularly for scientists and professionals in the fields of chemistry, materials science, and drug development. The integration of computational and experimental techniques is paramount for the efficient and effective exploration of novel chemical entities.
The Emerging Potential of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-2-methyl-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry. While direct therapeutic applications of this specific molecule are not yet extensively documented, its structural motifs—a hydroxylated and nitrated benzoic acid core—are present in a wide array of biologically active compounds. This technical guide consolidates the available information on the synthesis, physicochemical properties, and inferred biological activities of this compound, drawing on data from structurally related analogs. The purpose of this document is to provide a foundational resource for researchers exploring the potential of this compound in the design and development of novel therapeutic agents. The information presented herein suggests promising avenues for investigation in oncology, infectious diseases, and inflammatory conditions.
Introduction
The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery. This compound (C₈H₇NO₅, Molar Mass: 197.15 g/mol ) presents a unique combination of reactive groups that can be exploited for the synthesis of diverse molecular libraries.[1] The presence of a carboxylic acid, a hydroxyl group, a methyl group, and a nitro group on the benzene ring allows for a multitude of chemical modifications.[2] The electron-withdrawing nature of the nitro group enhances the acidity of the carboxylic acid, while the electron-donating methyl and hydroxyl groups influence the molecule's reactivity and potential for intermolecular interactions.[2]
This guide will explore the potential applications of this compound by examining the known biological activities and mechanisms of action of its structural relatives. The primary focus will be on its potential as an intermediate in the synthesis of novel therapeutics and as a scaffold for the development of new chemical entities with antimicrobial and anticancer properties.
Physicochemical Properties and Synthesis
The unique substitution pattern of this compound governs its chemical behavior and synthetic accessibility.
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₅ | [1] |
| Molecular Weight | 197.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 199929-14-1 |
Synthetic Pathways
While a specific, optimized synthesis for this compound is not extensively published, several general strategies for the synthesis of substituted nitrobenzoic acids can be adapted. Retrosynthetic analysis suggests a few plausible routes.[3]
Caption: Generalized workflow for the synthesis of this compound.
Potential Applications in Medicinal Chemistry
The therapeutic potential of this compound can be inferred from the biological activities of structurally similar compounds.
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties.[4][5] The presence of both hydroxyl and nitro groups on the aromatic ring can contribute to this activity.
The antimicrobial effect of benzoic acid derivatives is often attributed to their ability to disrupt the integrity of the cell membrane and acidify the cytoplasm of microorganisms.[4][5] Furthermore, the nitro group can act as a pharmacophore.[6] In the low-oxygen environment of many bacteria, the nitro group can be enzymatically reduced to form a highly reactive nitro radical anion, which can induce DNA damage and lead to cell death.[6]
Caption: Postulated mechanism of antimicrobial action.
The following table summarizes the minimum inhibitory concentrations (MICs) of various hydroxybenzoic acid derivatives against Escherichia coli, providing a basis for estimating the potential efficacy of this compound.
| Compound | MIC against E. coli (mg/mL) | Reference |
| Benzoic Acid | 1 | [5] |
| 2-Hydroxybenzoic Acid | 1 | [5] |
| 3,4-Dihydroxybenzoic Acid | 1 | [5] |
| 4-Hydroxybenzoic Acid | >1 | [5] |
| 3,4,5-Trihydroxybenzoic Acid | 1.5 - 4.0 | [5] |
Anticancer Potential
Several lines of evidence suggest that derivatives of this compound could be valuable in oncology.
A closely related analog, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, serves as a key intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[7] This highlights the utility of this class of compounds as building blocks for targeted cancer drugs.
Substituted benzoic acids have been identified as inhibitors of protein phosphatases, such as Slingshot (SSH).[8] SSH phosphatases play a role in cancer cell migration by dephosphorylating and activating cofilin, a key regulator of actin cytoskeleton dynamics.[8] Inhibition of SSH can thus impede cancer cell motility and invasion.
Caption: Potential inhibition of the SSH-cofilin signaling pathway.
The following table presents the inhibition constant (Ki) for a rhodanine-scaffold-based para-substituted benzoic acid derivative against Slingshot phosphatase.
| Compound | Target | Ki (µM) | Reference |
| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | Slingshot (SSH) | ~4 | [8] |
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant activity. The hydroxyl group on the aromatic ring of this compound can donate a hydrogen atom to neutralize free radicals. A related compound, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, has been shown to be an effective scavenger of hydroxyl radicals and other reactive oxygen species.[7][9] This suggests a potential application in conditions associated with oxidative stress.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of substituted nitrobenzoic acids, which can be adapted for the preparation of this compound.
General Procedure for Nitration of a Phenolic Precursor
This protocol is based on the nitration of substituted phenols.[10]
-
Reaction Setup: A suspension of the phenolic precursor (e.g., 3-hydroxy-4-methylbenzoic acid) (1.0 eq) and a nitrating agent such as copper(II) nitrate trihydrate (1.5 eq) in a suitable solvent like tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Conditions: The mixture is stirred magnetically and heated to reflux (approximately 60-70 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent such as ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired nitrated benzoic acid.
General Procedure for Hydroxylation of a Chloro-Nitroaromatic Precursor
This protocol is based on the nucleophilic aromatic substitution of a chlorine atom with a hydroxyl group.[2][10]
-
Reaction Setup: The chloro-nitroaromatic precursor (e.g., 5-chloro-2-methyl-4-nitrobenzoic acid) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or an aqueous solution of a strong base (e.g., 15% aqueous sodium hydroxide).
-
Reaction Conditions: The reaction mixture is heated and stirred for an extended period (e.g., 2-72 hours), depending on the reactivity of the substrate. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and acidified with a dilute mineral acid (e.g., hydrochloric acid) to a pH of approximately 1.
-
Extraction and Purification: The product is extracted into an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the hydroxylated product. Further purification can be achieved by recrystallization or column chromatography.
Conclusion and Future Directions
This compound is a promising, yet underexplored, molecule in the field of medicinal chemistry. Based on the known biological activities of its structural analogs, this compound holds potential as a scaffold for the development of novel antimicrobial and anticancer agents. Its utility as a synthetic intermediate for more complex drug molecules is also significant.
Future research should focus on the development of an optimized and scalable synthesis for this compound. Subsequently, the compound should be systematically evaluated for its biological activities, including its antimicrobial spectrum, cytotoxicity against various cancer cell lines, and its potential to inhibit key enzymes in pro-oncogenic pathways. Mechanistic studies will be crucial to elucidate its mode of action and to guide the rational design of more potent and selective derivatives. The creation of a library of compounds derived from this compound could lead to the discovery of new therapeutic leads with significant clinical potential.
References
- 1. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | 199929-14-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 31839-20-0 [chemicalbook.com]
- 8. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-hydroxy-4-methoxy-2-nitrobenzoic acid | 31839-20-0 | GBA83920 [biosynth.com]
- 10. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
biological activity screening of 5-Hydroxy-2-methyl-4-nitrobenzoic acid
An In-depth Technical Guide to the Biological Activity Screening of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is an aromatic carboxylic acid whose biological activities are not extensively documented in publicly available literature. However, the presence of hydroxyl, methyl, and nitro functional groups on a benzoic acid scaffold suggests potential for a range of biological effects. This guide provides a comprehensive framework for the biological activity screening of this compound, drawing upon established methodologies for structurally related molecules. The focus is on antimicrobial and antioxidant activities, which are commonly associated with phenolic and nitroaromatic compounds.
Predicted Biological Activities and Rationale
While specific studies on this compound are limited, the analysis of its structural analogues allows for the prediction of its potential biological activities. Aromatic carboxylic acids possessing hydroxyl, methyl, and nitro groups are of significant academic interest due to the interplay of their electronic and steric effects[1]. The broader class of polysubstituted nitrobenzoic acids is a subject of ongoing investigation for various biological activities[1].
Antimicrobial and Antifungal Activity
Derivatives of 4-hydroxybenzoic acid, known as parabens, are widely recognized for their antimicrobial properties[2][3]. The antimicrobial effect of these compounds is often attributed to the presence of the hydroxyl group[2]. Similarly, various nitrobenzamide derivatives have been synthesized and evaluated for their antimicrobial activity[4][5]. For instance, certain Schiff bases derived from 4-nitrobenzamide have shown potent activity against various bacterial strains[4]. The activity of these related compounds suggests that this compound could exhibit growth inhibitory effects against a range of microorganisms. It is plausible that it may be more effective against Gram-positive bacteria, as has been observed with some 4-hydroxycoumarin derivatives[6].
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals[7]. A structurally similar compound, 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, has been noted for its ability to scavenge hydroxyl radicals and reactive oxygen species, leading to its use as an antioxidant in food and cosmetics[8]. The presence of a hydroxyl group on the aromatic ring of this compound suggests it may also possess antioxidant capabilities.
Proposed Experimental Screening Protocols
The following sections detail the experimental methodologies that can be employed to investigate the potential antimicrobial and antioxidant activities of this compound.
Antimicrobial Susceptibility Testing
A standard approach to determine the antimicrobial potential of a compound is to use diffusion and dilution methods.
2.1.1. Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
-
Microbial Strains: A panel of clinically relevant bacteria and fungi should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 6538P), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 8739), Pseudomonas aeruginosa (e.g., ATCC 9027)
-
Yeast: Candida albicans (e.g., ATCC 10231)
-
-
Culture Preparation: Bacterial strains are cultured in Müller-Hinton broth, while C. albicans is grown in Sabouraud dextrose broth. The cultures are incubated at 37°C and 30°C, respectively, to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Assay Procedure:
-
Müller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for yeast) plates are uniformly inoculated with the standardized microbial suspension.
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated disks are placed on the surface of the agar.
-
A disk with the solvent alone serves as a negative control, and disks with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are used as positive controls.
-
The plates are incubated for 18-24 hours at the appropriate temperature.
-
The diameter of the zone of inhibition around each disk is measured in millimeters.
-
2.1.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.
-
Procedure:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Each well is inoculated with a standardized microbial suspension.
-
Positive (microbes and broth) and negative (broth only) controls are included.
-
The plates are incubated under the same conditions as the disk diffusion assay.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Antioxidant Activity Assays
Several methods can be used to evaluate the antioxidant potential of this compound.
2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and straightforward method to assess free radical scavenging activity.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Procedure:
-
A solution of this compound at various concentrations is prepared in methanol.
-
A freshly prepared solution of DPPH in methanol is added to the compound solutions.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Data Presentation
The quantitative data obtained from the screening assays should be summarized in clear and concise tables for comparative analysis.
Table 1: Antimicrobial Activity of this compound (Hypothetical Data)
| Microbial Strain | Disk Diffusion (Zone of Inhibition in mm) | MIC (µg/mL) |
| S. aureus | 18 | 62.5 |
| B. subtilis | 20 | 31.25 |
| E. coli | 8 | >500 |
| P. aeruginosa | 7 | >500 |
| C. albicans | 10 | 250 |
Table 2: Antioxidant Activity of this compound (Hypothetical Data)
| Assay | IC50 (µg/mL) |
| DPPH Radical Scavenging | 150 |
Visualizations
Diagrams illustrating the experimental workflows and potential signaling pathways can aid in understanding the screening process and the compound's mechanism of action.
Caption: Workflow for antimicrobial activity screening.
Caption: Hypothetical mechanism of antimicrobial action.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure strongly suggests potential as an antimicrobial and antioxidant agent. The experimental protocols and frameworks detailed in this guide provide a robust starting point for a comprehensive screening of this compound. The successful elucidation of its biological activities could pave the way for its development as a novel therapeutic agent or a valuable chemical probe.
References
- 1. This compound | 199929-14-1 | Benchchem [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 31839-20-0 [chemicalbook.com]
literature review of substituted nitrobenzoic acids
An In-depth Technical Guide to Substituted Nitrobenzoic Acids
Introduction
Substituted nitrobenzoic acids are a class of organic compounds characterized by a benzene ring functionalized with both a carboxylic acid group (-COOH) and a nitro group (-NO2).[1] These electron-withdrawing groups significantly influence the chemical properties of the molecule, making them distinct from their parent compound, benzoic acid. The position of the nitro group relative to the carboxylic acid (ortho, meta, or para) gives rise to three primary isomers, each with unique physical properties and reactivity.[2] They are approximately ten times more acidic than benzoic acid due to the stabilizing effect of the nitro group on the conjugate base.[1][2] These compounds serve as crucial intermediates and precursors in a wide range of applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.[2][3][4] This guide provides a comprehensive review of the synthesis, properties, biological activities, and experimental protocols related to substituted nitrobenzoic acids for researchers and professionals in drug development.
Synthesis of Substituted Nitrobenzoic Acids
The preparation of nitrobenzoic acids can be achieved through several synthetic routes, most commonly involving the nitration of benzoic acid or the oxidation of a corresponding nitrotoluene. The choice of method often depends on the desired isomer.
-
Nitration of Benzoic Acid: Direct nitration of benzoic acid using a mixture of nitric acid and sulfuric acid predominantly yields 3-nitrobenzoic acid (m-nitrobenzoic acid).[5][6] The carboxylic acid group is a meta-director in electrophilic aromatic substitution reactions. This method also produces side products, primarily 2-nitrobenzoic acid (ortho) and a very small amount of 4-nitrobenzoic acid (para).[5]
-
Oxidation of Nitrotoluenes: This is a common and efficient method for producing specific isomers. 4-Nitrobenzoic acid and 2-nitrobenzoic acid are typically prepared by the oxidation of 4-nitrotoluene and 2-nitrotoluene, respectively.[7][8] Oxidizing agents such as sodium dichromate, nitric acid, or oxygen can be employed for this transformation.[7][8][9]
-
Alternative Methods: Other synthetic strategies include the nitration of methyl benzoate followed by hydrolysis, which can offer a higher yield of the meta isomer compared to direct nitration of benzoic acid.[5][6] Additionally, methods involving the oxidation of substituted acetophenones or the catalytic oxidation of nitro-substituted mono-alkylbenzenes have been developed.[10][11]
Logical Workflow for Synthesis of Nitrobenzoic Acid Isomers
Caption: General synthetic routes to nitrobenzoic acid isomers.
Physicochemical Properties
The physical and chemical properties of nitrobenzoic acid isomers vary significantly based on the substitution pattern. These properties are critical for their purification, handling, and application. The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2]
Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers
| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
|---|---|---|---|
| Molar Mass ( g/mol ) | 167.12[8] | 167.12[8] | 167.12[8] |
| Appearance | Off-white solid[5] | Off-white solid[5] | Pale yellow crystalline powder[7] |
| Melting Point (°C) | 148[8] | 139 - 141[5] | 237 - 240[7][8] |
| Density (g/cm³) | 1.575[8] | 1.494[5] | 1.61[8] |
| Solubility in Water | 0.75 g/100 mL (25 °C)[8] | 0.24 g/100 mL (15 °C)[5] | <0.1 g/100 mL (26 °C)[7] |
| Acidity (pKa in water) | 2.17 (Ka = 6.1 x 10⁻³)[8] | 3.47[5] | 3.41 - 3.44[7][12] |
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful synthesis and purification of substituted nitrobenzoic acids.
Protocol 1: Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid
This protocol is adapted from established procedures for electrophilic aromatic substitution.[13]
Materials:
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice/water bath
-
Erlenmeyer flasks
-
Stirring apparatus
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated H₂SO₄ to concentrated HNO₃ while cooling the flask in an ice/water/salt bath to 0°C or below.[13]
-
In a separate large Erlenmeyer flask, add concentrated H₂SO₄ and cool it to 0°C or less.[13]
-
Slowly add the benzoic acid to the cold H₂SO₄, ensuring the temperature does not exceed 5°C. The mixture will become paste-like.[13]
-
Add the cold nitrating mixture dropwise to the benzoic acid/sulfuric acid slurry with continuous stirring, maintaining the temperature below 5°C.[13]
-
After the addition is complete, continue stirring the mixture in the cold bath for an additional 10-15 minutes.[13]
-
Pour the reaction mixture over a slurry of crushed ice and water (approx. 100 g ice in 100 mL water) and stir vigorously to precipitate the product.[13]
-
Filter the crude 3-nitrobenzoic acid using suction filtration, wash thoroughly with cold water, and allow it to air dry.[13]
-
The product can be further purified by recrystallization from water.[6]
Protocol 2: Synthesis of 4-Nitrobenzoic Acid via Oxidation of p-Nitrotoluene
This protocol is based on the oxidation of the methyl group using a strong oxidizing agent.[9]
Materials:
-
p-Nitrotoluene
-
Sodium dichromate (Na₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium hydroxide solution (NaOH)
-
Mechanical stirrer
-
Round-bottomed flask
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, place sodium dichromate, water, and p-nitrotoluene.[9]
-
While stirring, slowly add concentrated sulfuric acid over approximately 30 minutes. The temperature will rise; maintain control to prevent the reaction from becoming too violent.[9]
-
Once the initial exothermic reaction subsides, heat the mixture to complete the oxidation.[9]
-
After cooling, add water to the reaction mixture and filter the crude product through a cloth filter. Wash the precipitate with water.[9]
-
To remove chromium salts, warm the crude product with dilute (5%) sulfuric acid, cool, and filter again.[9]
-
Dissolve the product in a 5% sodium hydroxide solution and filter to remove any remaining chromium hydroxide and unreacted nitrotoluene.[9]
-
Acidify the light-yellow filtrate with dilute sulfuric acid, with stirring, to precipitate the 4-nitrobenzoic acid.[9]
-
Filter the purified product with suction, wash thoroughly with water, and dry.[9]
Biological Activity and Applications in Drug Development
Substituted nitrobenzoic acids are versatile building blocks in the pharmaceutical industry. The nitro and carboxylic acid functionalities allow for a wide range of chemical modifications.
-
Pharmaceutical Precursors: They are key intermediates in the synthesis of numerous drugs.[2] For instance, 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid (PABA), which is used to synthesize the anesthetic procaine and folic acid.[7] Similarly, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, used in the preparation of some dyes.[5]
-
Antimicrobial Activity: Aromatic nitro compounds have shown significant biological activities, including antibiotic and antifungal properties.[4] Specifically, 4-nitrobenzoic acid can inhibit the in-vitro growth of Mycobacterium tuberculosis (Mtb).[14] Alkyl esters of nitrobenzoic acids have been developed as prodrugs to treat tuberculosis. It is hypothesized that these esters permeate the mycobacterial cells and are hydrolyzed by intracellular esterases, releasing the active weak acid, which lowers the internal pH.[14][15]
-
Enzyme Inhibition: Certain derivatives have been investigated as potential enzyme inhibitors. For example, some substituted anthranilic acid derivatives, synthesized from nitrobenzoic acid precursors, have been shown to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis.[16]
Workflow for Prodrug Activation of Nitrobenzoate Esters```dot
Caption: Key metabolic transformations of 4-nitrobenzoic acid.
Conclusion
Substituted nitrobenzoic acids are a cornerstone class of compounds in organic synthesis and medicinal chemistry. Their distinct physicochemical properties, governed by the isomeric position of the nitro group, dictate their synthesis and application. With well-established protocols for their preparation and a growing understanding of their biological activities, from antimicrobial effects to their role as precursors for complex pharmaceuticals, they remain an area of active research. This guide provides a foundational overview for scientists and researchers, summarizing the critical data and methodologies necessary for working with these versatile chemical entities.
References
- 1. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. chemcess.com [chemcess.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. US3030414A - Process of preparing meta- and para-nitrobenzoic acids - Google Patents [patents.google.com]
- 12. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on 5-Hydroxy-2-methyl-4-nitrobenzoic acid: Discovery and History
A comprehensive review of the available scientific literature reveals a notable scarcity of specific research on the discovery, history, and detailed experimental protocols for 5-Hydroxy-2-methyl-4-nitrobenzoic acid. While this compound is commercially available and its basic chemical properties are cataloged, in-depth studies detailing its synthesis, biological activity, and historical development are not extensively documented in publicly accessible databases. This guide, therefore, aims to provide a comprehensive overview based on the available information for structurally related compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
Quantitative data for this compound is limited. The table below summarizes the fundamental properties derived from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | Chemspace |
| Molecular Weight | 197.14 g/mol | Chemspace |
| IUPAC Name | This compound | Chemspace |
| CAS Number | 199929-14-1 | Benchchem |
| SMILES | CC1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])O | Chemspace |
| InChI | InChI=1S/C8H7NO5/c1-4-2-6(9(13)14)7(10)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) | Chemspace |
Synthesis and Experimental Protocols
General Approach: Nitration of a Substituted Benzoic Acid
A plausible synthetic pathway could involve the nitration of 5-hydroxy-2-methylbenzoic acid. The regioselectivity of the nitration would be directed by the existing activating hydroxyl group and the weakly activating methyl group.
Caption: Plausible nitration pathway for the synthesis of this compound.
General Approach: Oxidation of a Substituted Toluene
Alternatively, the synthesis could start from the oxidation of a corresponding nitrotoluene precursor, 2-methyl-5-hydroxy-4-nitrotoluene.
Caption: Potential oxidation pathway for the synthesis of this compound.
A Chinese patent (CN103408430A) describes a method for the synthesis of the related compound, 2-methyl-4-nitrobenzoic acid, from 4-nitro-o-xylene using dilute nitric acid as an oxidant in the presence of a free radical initiator and a phase transfer catalyst.[1] This suggests that selective oxidation of a methyl group on a nitrated toluene ring is a viable strategy.
Historical Context and Related Research
The academic and industrial interest in hydroxylated, methylated, and nitrated aromatic carboxylic acids stems from their utility as versatile intermediates in organic synthesis.[2] The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups modulates the reactivity and acidity of the benzoic acid core.[2]
While direct research on this compound is sparse, studies on its isomers and related compounds are more common. For instance, 5-Hydroxy-4-methyl-2-nitrobenzoic acid is recognized as an intermediate in the synthesis of various organic compounds and has been explored for potential antimicrobial and antifungal activities.[2] Another related compound, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, is utilized in the preparation of inhibitors for phosphodiesterase 10A (PDE10A).[3]
The broader class of nitrobenzoic acids has a more established history. For example, 4-Nitrobenzoic acid is a well-known precursor to the anesthetic procaine and to folic acid.[4] Its synthesis is typically achieved through the oxidation of 4-nitrotoluene.[4]
Potential Signaling Pathways and Biological Activity
There is no specific information in the reviewed literature regarding the biological activity or associated signaling pathways of this compound. However, the presence of the nitroaromatic moiety suggests that it could potentially undergo metabolic reduction in biological systems, a process that can sometimes lead to the formation of reactive intermediates. The phenolic hydroxyl group could impart antioxidant properties. Further research would be necessary to elucidate any specific biological effects.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Characterization of 5-Hydroxy-2-methyl-4-nitrobenzoic acid
These application notes provide detailed methodologies for the comprehensive characterization of 5-Hydroxy-2-methyl-4-nitrobenzoic acid, a significant intermediate in the synthesis of various organic compounds.[1] The following protocols are intended for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is typically employed for this class of compounds.
-
Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector.[2]
-
Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm, or a similar C18 column.[3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 95% Solvent A and 5% Solvent B.
-
Linearly increase to 95% Solvent B over 20 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.
| Parameter | Expected Value |
| Retention Time | 10-15 minutes (dependent on the specific column and gradient) |
| Purity | >95% (for a purified sample) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and confirmation of this compound, providing both chromatographic separation and mass-to-charge ratio information.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[2][4]
-
LC Conditions: Utilize the same HPLC conditions as described above.
-
MS Conditions:
| Parameter | Expected Value |
| Molecular Formula | C₈H₇NO₅[6] |
| Molecular Weight | 197.15 g/mol [7] |
| Expected [M-H]⁻ Ion | m/z 196.02 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
-
Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.[2]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | ~8.0 | s | 1H |
| Ar-H | ~7.8 | s | 1H |
| -CH₃ | ~2.5 | s | 3H |
| -COOH | ~13.0 | br s | 1H |
| -OH | ~10.5 | br s | 1H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| -COOH | ~168 |
| Ar-C (quaternary) | ~155, 145, 130, 120 |
| Ar-CH | ~125, 115 |
| -CH₃ | ~20 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3500-3200 (broad) |
| O-H stretch (carboxylic acid) | 3300-2500 (very broad) |
| C=O stretch (carboxylic acid) | 1710-1680 |
| N-O stretch (nitro group) | 1550-1500 and 1360-1300 |
| C=C stretch (aromatic) | 1600-1450 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, which is useful for confirming the presence of the aromatic and nitro functional groups.
-
Instrumentation: A UV-Vis spectrophotometer.[2]
-
Solvent: Methanol or Ethanol.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent (e.g., 0.01 mg/mL).
-
Acquisition: Scan the absorbance from 200 to 400 nm.
| Parameter | Expected Value |
| λmax | ~250-280 nm and ~320-350 nm |
Note: The absorption maxima are characteristic of substituted nitroaromatic compounds.[8]
References
- 1. This compound | 199929-14-1 | Benchchem [benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound - C8H7NO5 | CSCS00000143311 [chem-space.com]
- 7. 5-Hydroxy-2-methyl-4-nitro-benzoic acid-Information-Chemcia Scientific, LLC. [chemcia.com]
- 8. Benzoic acid, 4-nitro- [webbook.nist.gov]
Application Notes and Protocols: 5-Hydroxy-2-methyl-4-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-methyl-4-nitrobenzoic acid is a polysubstituted aromatic compound that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group, offers multiple reaction sites for derivatization. This trifunctional nature allows for the strategic construction of complex molecules, making it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other functional organic materials. The electronic interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro and carboxylic acid groups modulates the reactivity of the aromatic ring, providing a nuanced platform for chemical transformations.
Key Reactive Sites and Potential Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. These sites can be selectively targeted to build molecular complexity.
-
Carboxylic Acid Group: This group can readily undergo esterification and amidation reactions to introduce a wide variety of substituents.
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.
-
Nitro Group: The nitro group can be reduced to an amine, which then serves as a key functional handle for a vast array of subsequent reactions, including diazotization and amide bond formation.
Below are detailed protocols for the derivatization of this compound, providing a starting point for its application in synthetic workflows.
Experimental Protocols
Protocol 1: Esterification of the Carboxylic Acid Group
This protocol describes the synthesis of methyl 5-hydroxy-2-methyl-4-nitrobenzoate. The esterification is a fundamental transformation that protects the carboxylic acid and can modulate the solubility and electronic properties of the molecule.
Reaction Scheme:
A schematic for the esterification of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 mL per gram of starting material).
-
Acid Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mL of methanol).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.
-
Extraction: Dilute the residue with water and extract with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Product | Yield (%) |
| This compound | 1.0 | 197.15 | Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | >90 |
Protocol 2: Reduction of the Nitro Group
This protocol outlines the synthesis of methyl 5-hydroxy-4-amino-2-methylbenzoate. The reduction of the nitro group to an amine is a critical step in the synthesis of many biologically active compounds, opening up numerous avenues for further functionalization.
Reaction Scheme:
Application Notes and Protocols for In Vitro Assays Involving 5-Hydroxy-2-methyl-4-nitrobenzoic acid
Disclaimer: The following application notes and protocols are based on the potential biological activities of 5-Hydroxy-2-methyl-4-nitrobenzoic acid, inferred from studies on structurally related hydroxybenzoic and nitrobenzoic acid derivatives. Currently, there is limited publicly available data from in vitro assays conducted specifically on this compound. The provided data tables contain hypothetical values for illustrative purposes.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. The presence of a hydroxyl group suggests potential antioxidant properties, while the nitro group, being a strong electron-withdrawing group, can influence the molecule's electronic properties and potential as a bioactive compound.[1] Aromatic carboxylic acids with these functional groups are of significant interest in medicinal chemistry and drug development.[1] Based on the known biological activities of similar compounds, this compound is a candidate for investigation in several key therapeutic areas, including oncology, inflammation, and infectious diseases.
The following protocols describe common in vitro assays to characterize the potential antioxidant, anti-inflammatory, and cytotoxic activities of this compound.
Section 1: Antioxidant Activity Assessment
Application Note
The presence of a phenolic hydroxyl group in this compound suggests that it may act as an antioxidant by donating a hydrogen atom or a single electron to neutralize free radicals.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are two commonly used methods to evaluate the in vitro antioxidant capacity of a compound.
Experimental Workflow: Antioxidant Assays
Caption: Workflow for in vitro antioxidant activity assessment.
Protocol 1: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 100 µM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in methanol to achieve final concentrations ranging from 1 µM to 1000 µM.
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance of the DPPH solution with the compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[3]
Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To measure the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound
-
FRAP reagent: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent fresh.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in distilled water.
-
Prepare a standard curve using different concentrations of FeSO₄.
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the compound dilutions or FeSO₄ standards to the wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.[4]
-
The antioxidant capacity is expressed as µM Fe(II) equivalents per µM of the compound.
Hypothetical Data
| Assay | Parameter | This compound | Ascorbic Acid (Control) |
| DPPH Scavenging | IC50 (µM) | 85.2 ± 4.5 | 15.8 ± 1.2 |
| FRAP | Fe(II) Equivalents (µM) per µM compound | 0.75 ± 0.08 | 1.10 ± 0.05 |
Section 2: Anti-inflammatory Activity Assessment
Application Note
Chronic inflammation is implicated in various diseases. Hydroxybenzoic acid derivatives have been shown to possess anti-inflammatory properties by modulating inflammatory pathways such as NF-κB.[2] Two common in vitro assays to screen for anti-inflammatory activity are the inhibition of albumin denaturation and protease inhibition assays.
Signaling Pathway: NF-κB Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway.
Protocol 3: Inhibition of Albumin Denaturation
Objective: To evaluate the ability of the compound to prevent heat-induced protein denaturation, a hallmark of inflammation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.3
-
Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA in PBS.
-
Prepare a stock solution of the compound in DMSO and make serial dilutions in PBS.
-
The reaction mixture consists of 0.5 mL of the compound/control dilution and 0.5 mL of the BSA solution.
-
Diclofenac sodium is used as a positive control.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.[5]
-
The percentage inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the denatured BSA without the compound.
Protocol 4: Protease Inhibition Assay
Objective: To assess the compound's ability to inhibit proteases, which are involved in the inflammatory cascade.
Materials:
-
This compound
-
Trypsin
-
Casein
-
Tris-HCl buffer (pH 7.4)
-
Perchloric acid
Procedure:
-
The reaction mixture contains 1 mL of 20 mM Tris-HCl buffer, 0.5 mL of trypsin solution, and 0.5 mL of the compound dilution.
-
Incubate at 37°C for 5 minutes.
-
Add 1 mL of 0.8% w/v casein and incubate for an additional 20 minutes.
-
Stop the reaction by adding 2 mL of perchloric acid.
-
Centrifuge the mixture, and measure the absorbance of the supernatant at 280 nm.[5]
-
Aspirin is used as a positive control.
-
The percentage inhibition of protease activity is calculated.
Hypothetical Data
| Assay | Parameter | This compound | Diclofenac Sodium (Control) |
| Albumin Denaturation | IC50 (µg/mL) | 120.5 ± 9.8 | 45.3 ± 3.1 |
| Protease Inhibition | IC50 (µg/mL) | 155.2 ± 11.4 | 60.7 ± 5.5 (Aspirin) |
Section 3: Cytotoxicity Assessment (Anticancer Activity)
Application Note
Many nitroaromatic compounds have been investigated for their anticancer properties. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay can be used to screen this compound for potential cytotoxic effects against various cancer cell lines.
Protocol 5: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the wells.
-
Incubate for 48 or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm.
-
The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 Where A_control is the absorbance of untreated cells.
-
The IC50 value (concentration that inhibits 50% of cell growth) is determined.
Hypothetical Data
| Cell Line | IC50 (µM) after 48h incubation with this compound | Doxorubicin (Control) IC50 (µM) |
| HeLa (Cervical Cancer) | 75.4 ± 6.2 | 0.8 ± 0.1 |
| MCF-7 (Breast Cancer) | 92.1 ± 8.5 | 1.2 ± 0.2 |
| A549 (Lung Cancer) | 110.8 ± 10.1 | 1.5 ± 0.3 |
References
Application Notes and Protocols for High-Throughput Screening of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and high-throughput screening (HTS) protocols for the evaluation of 5-Hydroxy-2-methyl-4-nitrobenzoic acid and its derivatives as potential modulators of key inflammatory pathways. Given its structural similarity to salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), this class of compounds is a promising starting point for the discovery of novel therapeutics targeting inflammation-related disorders.
The following protocols are designed for a high-throughput format, enabling the rapid screening of large compound libraries to identify "hit" molecules that can be further optimized in the drug discovery pipeline. The assays focus on three critical targets in the inflammatory cascade: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and the NF-κB signaling pathway.
Target Rationale
Inflammation is a complex biological response involving a network of signaling pathways and cellular mediators. Key players in this process include:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation. Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammatory conditions with a potentially improved gastrointestinal safety profile compared to non-selective COX inhibitors.
-
5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes (LTs), which are powerful chemoattractants and mediators of inflammation, particularly in allergic and respiratory diseases.
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a major focus for the development of novel anti-inflammatory drugs.
High-Throughput Screening Assays
The following sections detail the protocols for three distinct HTS assays to assess the activity of this compound derivatives against COX-2, 5-LOX, and the NF-κB pathway.
Application Note 1: Fluorometric High-Throughput Screening for COX-2 Inhibitors
1.1. Principle
This assay is a fluorometric method for the detection of COX-2 activity. The assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by the action of COX-2 on arachidonic acid. A fluorescent probe reacts with PGG2 to produce a stable, highly fluorescent product. The fluorescence intensity is directly proportional to the COX-2 activity. Potential inhibitors are identified by a decrease in the fluorescent signal.
1.2. Data Presentation
The results of the HTS campaign should be summarized to facilitate the identification of hit compounds. The primary data point for each compound will be the percent inhibition of COX-2 activity, which can be used to calculate the IC50 value (the concentration of an inhibitor where the response is reduced by half).
Table 1: Inhibition of COX-2 Activity by Standard Inhibitors
| Inhibitor | IC50 (µM) in Fluorometric Assay | Reference |
| Celecoxib | 0.45 | [Assay Genie Product Manual][1] |
| Rofecoxib | Varies by assay conditions | [Frontiers in Pharmacology][2] |
| Valdecoxib | Varies by assay conditions | [ResearchGate][1] |
| Indomethacin | 2.75 | [Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry][3] |
1.3. Experimental Protocol
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (fluorescent)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation/Emission = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare COX Assay Buffer.
-
Reconstitute COX-2 enzyme in assay buffer according to the manufacturer's instructions. Keep on ice.
-
Prepare a working solution of the COX Probe in assay buffer.
-
Prepare a working solution of the COX Cofactor in assay buffer.
-
Prepare a stock solution of Arachidonic Acid in ethanol. Just before use, prepare a working solution by diluting the stock in a small amount of NaOH and then with purified water.
-
-
Assay Plate Preparation:
-
Add 2 µL of test compound dilutions in DMSO to the sample wells.
-
Add 2 µL of DMSO to the "No Inhibitor Control" and "Enzyme Control" wells.
-
Add 2 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the "Positive Control" wells.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme.
-
Add 80 µL of the reaction mix to each well of the assay plate.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately start measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of No Inhibitor Control)] x 100
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
-
1.4. Experimental Workflow Diagram
Application Note 2: Luciferase Reporter Gene Assay for NF-κB Pathway Inhibition
2.1. Principle
This cell-based assay utilizes a reporter cell line that has been engineered to express the luciferase gene under the control of a promoter containing NF-κB response elements. When the NF-κB pathway is activated by a stimulus (e.g., TNF-α), the NF-κB transcription factor binds to these response elements, driving the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to NF-κB activity. Inhibitors of the NF-κB pathway will decrease the luminescent signal.
2.2. Data Presentation
The inhibitory activity of the test compounds on the NF-κB pathway is determined by measuring the reduction in luciferase activity.
Table 2: Inhibition of NF-κB Activity by Standard Inhibitors
| Inhibitor | Cell Line | Stimulus | IC50 (µM) in Luciferase Assay | Reference |
| Parthenolide | HEK-Blue™ | - | ~50 | [Frontiers in Pharmacology][4] |
| BMS-345541 | Meg-01 | Basal | Varies | [The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition][5] |
| Triptolide | HEK-Blue™ | - | ~1 | [Frontiers in Pharmacology][4] |
2.3. Experimental Protocol
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (or other NF-κB activator)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Parthenolide)
-
96-well or 384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (containing luciferin substrate)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include "No Compound Control" (medium with DMSO) and "Positive Control" (medium with a known NF-κB inhibitor) wells.
-
Pre-incubate the cells with the compounds for 1 hour.
-
-
Stimulation:
-
Add TNF-α to all wells (except for the "Unstimulated Control" wells) to a final concentration that induces a robust luciferase signal.
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data by setting the "Unstimulated Control" to 0% activation and the "Stimulated Control" (TNF-α alone) to 100% activation.
-
Calculate the percent inhibition for each test compound.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
-
2.4. Signaling Pathway and Experimental Workflow Diagram
Application Note 3: Cell-Based High-Throughput Screening for 5-LOX Inhibitors
3.1. Principle
This assay measures the inhibition of 5-Lipoxygenase (5-LOX) activity in a cell-based format. Upon stimulation, cells produce leukotrienes through the 5-LOX pathway. The production of a specific leukotriene, such as Leukotriene B4 (LTB4), can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA). A decrease in the amount of LTB4 produced in the presence of a test compound indicates inhibition of 5-LOX.
3.2. Data Presentation
The efficacy of the test compounds as 5-LOX inhibitors is determined by their ability to reduce the production of LTB4.
Table 3: Inhibition of 5-LOX Activity by Standard Inhibitors
| Inhibitor | Cell Type | IC50 (µM) for LTB4 synthesis | Reference |
| Zileuton | Human Whole Blood | 2.6 | [Zileuton | Lipoxygenase Inhibitors] |
| MK-886 | Mouse Peritoneal Macrophages | Varies by assay conditions | [The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages][6] |
| Caffeic Acid | Various | Varies by assay conditions |
3.3. Experimental Protocol
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640)
-
Calcium ionophore (e.g., A23187) or another suitable stimulus
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Zileuton)
-
96-well cell culture plates
-
LTB4 ELISA kit
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Preparation and Seeding:
-
Isolate PBMCs from healthy donors or culture the chosen cell line.
-
Seed the cells into 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the cells.
-
Include "No Compound Control" and "Positive Control" wells.
-
Pre-incubate the cells with the compounds for 30-60 minutes.
-
-
Cell Stimulation:
-
Add the calcium ionophore A23187 to all wells to stimulate LTB4 production.
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted LTB4.
-
-
LTB4 ELISA:
-
Perform the LTB4 ELISA on the collected supernatants according to the kit manufacturer's protocol. This typically involves:
-
Adding samples and standards to an antibody-coated plate.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the LTB4 standards.
-
Determine the concentration of LTB4 in each sample from the standard curve.
-
Calculate the percent inhibition of LTB4 production for each test compound.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
-
3.4. Signaling Pathway and Experimental Workflow Diagram
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound derivatives. By employing these assays, researchers can efficiently identify and characterize novel anti-inflammatory compounds that target key nodes in the inflammatory response. The systematic approach outlined here, from initial screening to data analysis, will facilitate the advancement of promising "hit" compounds into the lead optimization phase of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing the Antibacterial Activity of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for evaluating the antibacterial properties of substituted benzoic acids. The protocols are based on established standards to ensure reliable and reproducible results.
Introduction
Substituted benzoic acids are a class of organic compounds with a benzene ring attached to a carboxyl group and other functional groups at various positions. Many of these compounds have been investigated for their therapeutic potential, including their antimicrobial activity. This document outlines the key protocols for testing the antibacterial efficacy of these compounds, namely the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the agar disk diffusion method for assessing susceptibility, and the determination of the Minimum Bactericidal Concentration (MBC).
Key Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol described here is a modified version based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2]
Materials:
-
Substituted benzoic acid compounds
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each substituted benzoic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO, ethanol).
-
Perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the diluted test compound to the first well of a row and perform serial dilutions across the plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (MHB with inoculum, no compound) and a negative control (MHB with the highest concentration of the compound, no inoculum) for each plate.
-
-
Incubation and Reading of Results:
-
Incubate the microtiter plates at 37°C for 16-20 hours.[3]
-
The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.
-
Growth can be assessed visually or by measuring the absorbance at 600 nm.
-
Optionally, a viability indicator like resazurin can be added to the wells after incubation to aid in the determination of bacterial growth. A color change (e.g., from blue to pink) indicates viable bacteria.
-
Agar Disk Diffusion Method
This method is used to assess the susceptibility of bacteria to the test compounds by measuring the zone of growth inhibition around a disk impregnated with the compound. This method is based on the Kirby-Bauer test.[4][5][6]
Materials:
-
Substituted benzoic acid compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35-37°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the adjusted bacterial suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure a uniform lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the substituted benzoic acid solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Ensure the disks are in firm contact with the agar.
-
A standard antibiotic disk can be used as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm).[4]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following MIC Determination:
-
After determining the MIC from the broth microdilution assay, take a 10 µL aliquot from the wells showing no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh MHA plate.
-
-
Incubation and Reading:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
-
Data Presentation
The antibacterial activity of various substituted benzoic acids is summarized in the tables below. These values are compiled from the scientific literature and are intended to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Benzoic Acids
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1000 | [7] |
| 2-Hydroxybenzoic Acid | Escherichia coli O157 | 1000 | [7] |
| 4-Hydroxybenzoic Acid | Staphylococcus aureus | >100 | [8] |
| 4-Hydroxybenzoic Acid | Escherichia coli | 100 | [8] |
| 3,4-Dihydroxybenzoic Acid | Escherichia coli | 2000 | [7] |
| 3,4,5-Trihydroxybenzoic Acid | Escherichia coli | 4000 | [7] |
| Vanillic Acid | Staphylococcus epidermidis | >1000 | [9] |
| Syringic Acid | Staphylococcus epidermidis | >1000 | [9] |
Table 2: Zone of Inhibition of Substituted Benzoic Acids
| Compound | Concentration | Test Organism | Zone of Inhibition (mm) | Reference |
| 4-Hydroxybenzoic Acid | 1 mg/disk | Staphylococcus aureus | 8.3 | [3] |
| trans-4-Hydroxycinnamic Acid | 1 mg/disk | Staphylococcus aureus | 11.0 | [3] |
| Benzoic Acid | 0.13 mg/disk | Escherichia coli | 9.0 | [3] |
Visualizations
Caption: Workflow for antibacterial activity testing.
Caption: Broth Microdilution for MIC determination.
Caption: Agar Disk Diffusion workflow.
Structure-Activity Relationship (SAR)
The antibacterial activity of substituted benzoic acids is influenced by the nature and position of the substituents on the benzene ring. Generally, the lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell membrane. For instance, the addition of hydroxyl and methoxyl groups can alter the antibacterial effect.[7] Studies have shown that the position of these substituents (ortho, meta, para) also significantly impacts the activity.[7] A deeper understanding of the SAR can guide the design of more potent antibacterial agents.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. chainnetwork.org [chainnetwork.org]
- 6. researchgate.net [researchgate.net]
- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Fluorescent Probes Using 5-Hydroxy-2-methyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the development of fluorescent probes utilizing 5-Hydroxy-2-methyl-4-nitrobenzoic acid. This compound serves as an excellent scaffold for creating "turn-on" fluorescent probes, particularly for the detection of nitroreductase (NTR) activity, a key biomarker for hypoxic conditions in various pathological states, including cancer. The underlying principle of these probes is the quenching of fluorescence by the nitro group, which is subsequently reduced to a fluorescent amine by nitroreductase, leading to a significant increase in the fluorescence signal.
This document outlines the design and synthesis of a novel coumarin-based fluorescent probe, HMNB-Cou, derived from this compound. Detailed protocols for its characterization and application in enzymatic assays and cell imaging are provided. Furthermore, a comparative analysis of HMNB-Cou with other existing nitroreductase probes is presented to highlight its potential advantages.
Probe Design and Signaling Pathway
The design of the fluorescent probe, designated as HMNB-Cou, involves the conjugation of this compound with a fluorophore, 7-amino-4-methylcoumarin. The nitro group on the benzoic acid moiety acts as a fluorescence quencher through a photoinduced electron transfer (PET) mechanism. In the presence of nitroreductase and its cofactor NADH, the nitro group is reduced to an amino group. This transformation inhibits the PET process, leading to the restoration of the coumarin's fluorescence, thus acting as a "turn-on" sensor.
Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: Amino-1H-pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Specifically, certain amino-1H-pyrazole amides have been identified as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, highlighting their potential in oncology drug development.[4] This application note provides a comprehensive, step-by-step protocol for the synthesis of a model amino-1H-pyrazole amide derivative starting from the readily available precursor, 2-Methyl-4-nitrobenzoic Acid. The described synthetic pathway involves the reduction of a nitro group followed by a standard amide coupling reaction. Detailed methodologies, data presentation in tabular format, and workflow visualizations are included to facilitate replication and adaptation in a research setting.
Overall Synthetic Workflow
The synthesis is a two-step process. First, the nitro group of 2-Methyl-4-nitrobenzoic Acid is reduced to an amine to yield the key intermediate, 2-Methyl-4-aminobenzoic acid. Second, this intermediate is coupled with a representative aminopyrazole, 5-amino-1H-pyrazole, via an amide bond formation to yield the final product.
Caption: Overall two-step synthetic route.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-aminobenzoic Acid (Intermediate)
This protocol details the reduction of the nitro group on the starting material via catalytic hydrogenation. This method is often preferred due to its high efficiency, cleaner reaction profile, and milder conditions compared to metal-acid reductions.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methyl-4-nitrobenzoic Acid | ≥98% | Commercial | Starting Material |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercial | To form the sodium salt for solubility |
| Palladium on Carbon (10% Pd/C) | Catalyst Grade | Commercial | Catalyst for hydrogenation |
| Hydrogen Gas (H₂) | High Purity | Gas Cylinder | Reducing Agent |
| Hydrochloric Acid (HCl) | 36-38% | Commercial | For acidification/precipitation |
| Deionized Water | Laboratory Grade | - | Solvent and for washing |
| Ethyl Acetate | HPLC Grade | Commercial | For extraction (optional) |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercial | Drying agent |
Equipment:
-
High-pressure autoclave or hydrogenation apparatus
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware (beakers, flasks)
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Prepare an aqueous solution of the sodium salt by dissolving 2-Methyl-4-nitrobenzoic Acid (1 equivalent) and Sodium Hydroxide (1 equivalent) in deionized water.[5]
-
Transfer the solution to a high-pressure autoclave.
-
Carefully add the 10% Pd/C catalyst to the vessel. A typical catalyst loading is approximately 1% by weight relative to the starting material.[5]
-
Seal the autoclave and purge it several times with nitrogen gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 2-4 MPa.[5]
-
Heat the reaction mixture to 60-70°C while stirring vigorously.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete when the pressure no longer decreases. Maintain the conditions for an additional hour to ensure full conversion.[5]
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Transfer the filtrate to a clean beaker and cool in an ice bath.
-
Slowly acidify the solution with concentrated HCl until the pH reaches ~3-4. The product will precipitate as a solid.[5]
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Quantitative Data:
| Parameter | Expected Value | Citation |
| Reaction Time | 4-6 hours | [5] |
| Yield | >96% | [5] |
| Purity (by HPLC) | >99% | [5] |
| Product Appearance | White to off-white solid | [5] |
Protocol 2: Synthesis of N-(1H-pyrazol-5-yl)-4-amino-2-methylbenzamide (Target Compound)
This protocol describes the formation of the amide bond between the synthesized 2-Methyl-4-aminobenzoic Acid and 5-amino-1H-pyrazole using a common peptide coupling agent system, EDC/HOBt. This method is widely used in medicinal chemistry for its mild conditions and high efficiency.[6][7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methyl-4-aminobenzoic Acid | Synthesized above | - | Intermediate 1 |
| 5-amino-1H-pyrazole | ≥97% | Commercial | Amine coupling partner |
| EDC (EDCI) | Reagent Grade | Commercial | Coupling Agent |
| HOBt | Reagent Grade | Commercial | Additive to suppress side reactions |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Solvent |
| Deionized Water | Laboratory Grade | - | For precipitation |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen/Argon inlet
-
Standard laboratory glassware
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Methyl-4-aminobenzoic Acid (1 equivalent), 5-amino-1H-pyrazole (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.[6]
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[6]
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a cold, non-polar solvent like diethyl ether to remove any residual starting materials or coupling byproducts.
-
Dry the final product under high vacuum.
Expected Characterization Data (Hypothetical):
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons, methyl group protons, amine (NH₂) protons, and pyrazole/amide NH protons. |
| LC-MS | A major peak corresponding to the calculated mass-to-charge ratio (m/z) of the target compound. |
| Purity | >95% (as determined by HPLC or NMR) |
Application in Drug Discovery: Targeting Signaling Pathways
Amino-1H-pyrazole amide derivatives are of high interest as kinase inhibitors.[8] For instance, they have been designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often aberrantly activated in various cancers.[4] The synthesized compounds can be screened for their ability to inhibit such pathways.
Caption: Inhibition of the FGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. hepatochem.com [hepatochem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping users identify potential causes and implement effective solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Incomplete Nitration | - Ensure the nitrating agent (e.g., nitric acid/sulfuric acid mixture) is fresh and of the correct concentration.- Optimize the reaction temperature; nitration is often temperature-sensitive.[1] - Extend the reaction time, monitoring progress using Thin Layer Chromatography (TLC).[2] |
| Incorrect Starting Material | - Verify the identity and purity of the starting material (2-hydroxy-5-methylbenzoic acid) using techniques like NMR or melting point analysis. |
| Side Reactions | - Control the reaction temperature to minimize the formation of undesired isomers or over-nitrated products.- Adjust the rate of addition of the nitrating agent; a slow, dropwise addition is often preferred. |
| Product Loss During Workup | - Ensure the pH is correctly adjusted during extraction to fully protonate the carboxylic acid for efficient extraction into the organic layer.- Use an appropriate extraction solvent; ethyl acetate is a common choice.[3] - Minimize the number of transfer steps to reduce mechanical losses. |
| Degradation of Product | - Avoid excessive heat during solvent removal (roto-evaporation).- Protect the reaction from light if the compounds are known to be light-sensitive. |
Issue 2: Impure Product (Presence of Contaminants)
| Potential Cause | Recommended Solution(s) |
| Unreacted Starting Material | - Increase the molar equivalent of the nitrating agent.- Extend the reaction time. |
| Formation of Isomers | - Optimize the reaction temperature and solvent polarity to favor the formation of the desired isomer.- Purify the crude product using column chromatography or recrystallization.[4] |
| Residual Acid/Base | - Wash the organic layer thoroughly with water or brine during the extraction process to remove any remaining acid or base. |
| Solvent Impurities | - Use high-purity, anhydrous solvents for the reaction and extraction. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common precursor is 2-hydroxy-5-methylbenzoic acid, which is then nitrated to introduce the nitro group onto the aromatic ring.
Q2: What are the key safety precautions to take during this synthesis?
Nitration reactions are highly exothermic and require careful temperature control. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids with extreme care.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the best methods for purifying the final product?
Recrystallization is a common and effective method for purifying the crude product.[4] Suitable solvent systems can be determined through small-scale solubility tests. If recrystallization does not provide sufficient purity, column chromatography can be employed.[3]
Q5: What analytical techniques can be used to confirm the structure and purity of this compound?
The structure and purity of the final compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product can also be compared to literature values.
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-hydroxy-5-methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-5-methylbenzoic acid in concentrated sulfuric acid at 0°C (ice bath).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography.
-
Dry the purified product under vacuum to obtain this compound.
Visualizations
Caption: A flowchart of the synthesis process.
Caption: A troubleshooting guide for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are typically positional isomers formed during the nitration of the aromatic ring. Depending on the starting material and reaction conditions, you may find other nitro-isomers, such as 3-nitro or 5-nitro derivatives, as well as unreacted starting materials or di-nitrated byproducts.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purification are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity. For mixtures with significantly different isomer ratios and solubilities, fractional crystallization can be an effective first step.[1] High-performance liquid chromatography (HPLC) is also a powerful tool for both analytical assessment of purity and for preparative separation of small quantities of isomers.[2][3]
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of your desired product from impurities during column chromatography or to assess the purity of fractions from recrystallization. For quantitative analysis of purity and isomer separation, High-Performance Liquid Chromatography (HPLC) is the recommended method.[2][3]
Q4: Are there any specific safety precautions I should take when handling this compound and its byproducts?
A4: Yes, nitroaromatic compounds should be handled with care as they can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize out of solution. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. | |
| Oily precipitate forms instead of crystals. | The compound may be "oiling out" due to a high concentration of impurities or an inappropriate solvent. | Try adding a small amount of a co-solvent in which the product is less soluble to induce crystallization. Alternatively, redissolve the oil in a minimal amount of hot solvent and try cooling it more slowly. |
| Low recovery of the purified product. | The product is too soluble in the chosen recrystallization solvent, even at low temperatures. | Select a different solvent or a solvent system where the product has lower solubility at cold temperatures. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated, and use a minimal amount of hot solvent to dissolve the crude product. | |
| Crystals are colored, indicating impurities. | The impurities are co-crystallizing with the product. | Consider a preliminary purification step like a charcoal treatment to remove colored impurities, or opt for column chromatography for better separation. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired product from byproducts. | The chosen eluent system has the wrong polarity. | Optimize the eluent system using TLC. A good starting point for nitrobenzoic acids is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane.[4] Adjust the ratio to achieve good separation on the TLC plate. |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. A "wet loading" or "slurry" method is often preferred for packing. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude sample in a minimal amount of the eluent or a suitable volatile solvent for loading to ensure a narrow starting band. | |
| The product is not eluting from the column. | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracking of the silica gel bed. | Running the column dry or rapid changes in solvent polarity. | Never let the solvent level drop below the top of the silica gel. When changing solvent polarity, do so gradually. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but have low solubility when cold. Potential solvents for nitrobenzoic acids include ethanol, methanol, ethyl acetate, toluene, and water, or mixtures thereof.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation between the desired product and its byproducts. A typical starting point could be a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of glass wool or cotton at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate and never let the column run dry.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: HPLC Conditions for Isomer Separation of Nitrobenzoic Acids
| Parameter | Condition 1[2] | Condition 2[3] |
| Stationary Phase | C18 bonded column (150 mm x 4.6 mm I.D.) | Kromasil C18 (200 mm x 4.6 mm i.d.) |
| Mobile Phase | 2-propanol–water–acetic acid (20:80:0.4, v/v/v) | Methanol:Water:THF (55:44:1) with 0.02 mol/L β-cyclodextrin |
| Flow Rate | 1.2 ml/min | 2.0 mL/min (first 4 min), 2.6 mL/min (next 6 min) |
| Detection | UV at 254 nm | UV at 254 nm |
| Notes | Provides good separation of o-, m-, and p-nitrobenzoic acid. | Reported to completely separate nitrotoluene and nitrobenzoic acid isomers in under 10 minutes. |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic aromatic nitration of substituted benzoic acids. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of benzoic acid slow, and why do I predominantly obtain the meta-substituted product?
A: The carboxylic acid (-COOH) group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (EAS).[1] This deactivation reduces the nucleophilicity of the aromatic pi system, leading to a slower reaction rate compared to benzene itself.[2] The -COOH group is also a meta-director.[3][4][5] During the reaction, the carbocation intermediate (sigma complex) formed by attack at the ortho or para positions has a resonance structure where the positive charge is adjacent to the electron-withdrawing carboxyl group. This is highly destabilizing. The intermediate from meta attack avoids this unfavorable arrangement, making it the kinetically favored pathway, thus yielding predominantly the meta-nitrobenzoic acid product.[2]
Q2: I am nitrating a benzoic acid with an activating group (e.g., -OH or -CH₃) and getting a mixture of isomers. How can I control the regioselectivity?
A: This is a classic case of competing directing effects. The activating group (e.g., -OH) is an ortho, para-director, while the carboxyl group is a meta-director. The final product distribution depends on a combination of factors:
-
Relative Directing Strength: Strong activating groups like -OH and -NH₂ will typically dominate the directing effect over the deactivating -COOH group. For example, in salicylic acid (2-hydroxybenzoic acid), the powerful ortho, para-directing -OH group dictates the position of nitration, leading to 5-nitrosalicylic acid and 3-nitrosalicylic acid.[6][7]
-
Reinforcing vs. Opposing Effects: If the directing effects reinforce each other, a single major product is likely. If they oppose each other, a mixture is common.
-
Reaction Conditions: Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product, although it will also slow down the reaction rate.[8]
Q3: My yields are consistently low when nitrating an ortho-substituted benzoic acid. What could be the cause?
A: Low yields with ortho-substituted benzoic acids are often due to the ortho effect .[9][10] This phenomenon involves:
-
Steric Hindrance: The substituent at the ortho position can physically block the incoming nitronium ion (NO₂⁺) from attacking the adjacent positions on the ring.[9] This is particularly significant with bulky substituents.
-
Steric Inhibition of Resonance (SIR): The ortho-substituent can force the -COOH group to twist out of the plane of the benzene ring.[9][11] This disrupts the resonance of the carboxyl group with the ring, altering its deactivating and directing influence, which can affect reactivity and product distribution.
Q4: How can I prevent the formation of dinitro or other over-nitration byproducts, especially with activated systems?
A: Over-nitration occurs when the product of the initial reaction is reactive enough to undergo a second nitration.[12][13] This is common when the benzoic acid contains a strong activating group. To prevent this:
-
Control Stoichiometry: Use only a slight molar excess of the nitrating agent (e.g., a 1.1 to 1.3 molar ratio of nitric acid to your substrate).[14]
-
Lower the Temperature: Perform the reaction at or below 0-5°C to reduce the reaction rate and minimize side reactions.[8]
-
Reduce Reaction Time: Monitor the reaction progress (e.g., by TLC) and quench it as soon as the starting material is consumed.
-
Use Milder Nitrating Agents: Instead of a strong nitric/sulfuric acid mixture, consider alternatives like nitric acid in acetic acid for highly activated systems.[6]
Q5: What are the key safety precautions when performing nitration reactions?
A: Nitration reactions are highly exothermic and involve corrosive and oxidizing acids.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof goggles or a face shield, and a lab coat.
-
Ventilation: Prepare the nitrating mixture and perform the entire experiment in a well-ventilated fume hood.[15]
-
Controlled Addition & Cooling: The nitrating mixture (HNO₃/H₂SO₄) must be prepared by adding the sulfuric acid slowly to the nitric acid while cooling in an ice bath. This mixture should then be added very slowly to the cooled solution of the benzoic acid, ensuring the reaction temperature does not exceed the desired range (often below 5-10°C).[8]
-
Quenching: Pouring the reaction mixture onto ice to quench the reaction is a standard and effective procedure. Do this carefully and with stirring.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Yield | 1. The ring is too deactivated by multiple electron-withdrawing groups. 2. The nitrating agent is not strong enough. 3. Reaction temperature is too low, preventing the reaction from proceeding at a reasonable rate. 4. Starting material is impure. | 1. Use more forcing conditions: increase temperature cautiously, increase reaction time. 2. Use a stronger nitrating agent (e.g., fuming nitric acid or adding oleum).[13] 3. Verify the purity of the starting benzoic acid derivative. |
| Incorrect Isomer(s) / Poor Regioselectivity | 1. Competing directing effects from multiple substituents.[16] 2. The reaction temperature is too high, favoring kinetic products over thermodynamic ones.[8] 3. Steric hindrance is favoring substitution at less hindered sites.[9] | 1. Carefully analyze the directing effects of all substituents to predict the likely major product. 2. Lower the reaction temperature significantly (e.g., maintain at 0°C) to improve selectivity.[8] 3. Consider a multi-step synthesis involving protecting groups to block certain positions temporarily. |
| Over-nitration (Di- or Tri-nitro Products) | 1. The benzene ring is too activated by strong electron-donating groups.[12] 2. Reaction time is too long or the temperature is too high. 3. Molar ratio of nitrating agent is too high.[17] | 1. Use milder nitrating conditions (e.g., nitric acid in acetic anhydride).[6] 2. Carefully control the stoichiometry of nitric acid to a small excess.[17] 3. Reduce reaction time and temperature, monitoring closely. 4. For highly activated systems, consider acylating an amine or hydroxyl group to moderate its activating influence before nitration. |
| Formation of Dark Tar or Decomposition | 1. The reaction is too exothermic and the temperature is not being controlled. 2. The substrate is sensitive to oxidation by nitric acid (e.g., phenols). 3. The concentration of sulfuric acid is too low (water content is too high), reducing the efficacy of nitronium ion formation. | 1. Ensure efficient cooling and very slow, dropwise addition of the nitrating mixture.[8] 2. Use a milder, non-oxidizing nitrating system if possible. 3. For sensitive substrates like salicylic acid, alternative "green" methods using reagents like calcium nitrate in acetic acid can be effective.[18] |
Quantitative Data: Product Distribution in Nitration
The regioselectivity of nitration is highly dependent on the nature and position of the existing substituent. The following table summarizes typical isomer distributions for the nitration of various substituted benzenes, including benzoic acid derivatives, under standard mixed-acid conditions.
| Starting Material | Substituent (-Y) | % Ortho | % Meta | % Para | Relative Rate (vs. Benzene=1) |
| Toluene | -CH₃ | 58.5 | 4.5 | 37 | 25 |
| tert-Butylbenzene | -C(CH₃)₃ | 16 | 8 | 75 | 16 |
| Chlorobenzene | -Cl | 30 | 1 | 69 | 0.033 |
| Benzoic Ester | -COOR | 22 | 73 | 5 | 0.003 |
| Nitrobenzene | -NO₂ | 6 | 93 | 1 | 6 x 10⁻⁸ |
Table adapted from experimental data on electrophilic substitution reactions.[19] Note: Benzoic esters show similar directing effects to benzoic acid.
Experimental Protocols
General Protocol for the Nitration of Benzoic Acid
This protocol is a representative example for producing 3-nitrobenzoic acid.[8] Adjustments to temperature, time, and stoichiometry may be necessary for other substituted benzoic acids.
! DANGER ! This procedure uses highly corrosive and concentrated acids and involves an exothermic reaction. It must be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Benzoic acid (e.g., 2.0 g)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
Procedure:
-
Prepare the Nitrating Mixture:
-
In a 50 mL Erlenmeyer flask, cool 2.5 mL of concentrated HNO₃ in an ice/salt bath (below 0°C).
-
Slowly and carefully add 4.0 mL of concentrated H₂SO₄ to the nitric acid. Swirl the flask gently in the ice bath during addition. Keep this nitrating mixture cold.[8]
-
-
Prepare the Reaction Mixture:
-
In a separate, larger beaker or flask (e.g., 250 mL), add 5.0 mL of concentrated H₂SO₄.
-
Cool this flask in the ice/salt bath to below 0°C.
-
Slowly add 2.0 g of dry benzoic acid to the cold sulfuric acid in small portions, with constant stirring. Ensure the temperature remains below 5°C. The mixture may become a thick paste.[8]
-
-
Perform the Nitration:
-
Using a disposable pipette, add the cold nitrating mixture dropwise to the cold, stirring benzoic acid slurry.
-
The rate of addition must be very slow to ensure the temperature of the reaction mixture never exceeds 5°C .[8]
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes.
-
-
Isolate the Product:
-
Prepare a beaker with approximately 100 g of crushed ice and 100 mL of cold water.
-
Carefully pour the acidic reaction mixture onto the ice-water slurry while stirring vigorously. A white precipitate of 3-nitrobenzoic acid should form.[8]
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purify the Product:
-
Wash the crude product on the filter paper with several portions of cold water to remove residual acid.
-
Allow the product to air-dry.
-
If necessary, the product can be further purified by recrystallization from water or an ethanol/water mixture.[8]
-
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues during the nitration of substituted benzoic acids.
Caption: A flowchart for troubleshooting nitration experiments.
Competing Directing Effects Pathway
This diagram shows the competing influences of an activating ortho, para-director and the deactivating meta-directing carboxyl group on the final product distribution.
Caption: Competing directing effects in salicylic acid nitration.
References
- 1. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. [allen.in]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. quora.com [quora.com]
- 5. testbook.com [testbook.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 11. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 12. stmarys-ca.edu [stmarys-ca.edu]
- 13. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 14. Synthetic method of 5-nitrosalicylic acid (2017) | Jin Gang [scispace.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
identifying and characterizing impurities in 5-Hydroxy-2-methyl-4-nitrobenzoic acid synthesis
Technical Support Center: Synthesis of 5-Hydroxy-2-methyl-4-nitrobenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of this compound, focusing on the identification and characterization of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: Impurities can originate from starting materials, side-reactions, or degradation. The most common impurities include:
-
Isomeric Byproducts: Nitration of the precursor (e.g., 5-hydroxy-2-methylbenzoic acid) can yield other isomers, such as 5-hydroxy-2-methyl-6-nitrobenzoic acid or dinitro derivatives, due to the directing effects of the hydroxyl and methyl groups.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.
-
Oxidation Byproducts: The methyl group on the aromatic ring can be oxidized to a carboxylic acid under harsh conditions, leading to the formation of 4-nitrophthalic acid derivatives.
-
Degradation Products: Strong nitrating conditions can cause the degradation of the phenol ring, often resulting in the formation of tarry, polymeric substances.[1]
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethyl acetate, methanol, acetic acid) may be present in the final product.
Q2: My nitration reaction is producing a lot of tar and the yield is low. What is the likely cause and how can I fix it?
A2: Tar formation is a common issue when nitrating activated aromatic rings like phenols.[1] It is typically caused by overly aggressive reaction conditions.
-
Cause: High temperatures and/or highly concentrated nitrating agents can lead to over-nitration (dinitration, trinitration) and oxidative degradation of the starting material.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent.[2][3]
-
Controlled Reagent Addition: Add the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the substrate solution with vigorous stirring to prevent localized overheating.
-
Milder Nitrating Agents: Consider using a milder nitrating agent, such as copper(II) nitrate in an organic solvent, which can offer better regioselectivity and reduce degradation.[4]
-
Q3: I am observing multiple spots on my TLC plate that are very close to my main product spot. How can I improve the separation and purification?
A3: The presence of multiple, closely-eluting spots suggests the formation of isomeric impurities.
-
Improving Separation:
-
Column Chromatography: Use a high-performance silica gel and optimize the solvent system. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can often resolve closely related isomers.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purifying the desired product from small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
-
Q4: Which analytical techniques are best for identifying and quantifying these impurities?
A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for separating and quantifying impurities. A reverse-phase C18 column is commonly used.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the main product and any isolated impurities.
-
Gas Chromatography (GC): GC is primarily used for the detection and quantification of residual solvents.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction conditions are too mild (low temperature, insufficient reaction time). 2. Ineffective nitrating agent. 3. Product loss during workup and extraction. | 1. Gradually increase reaction time or slightly raise the temperature, monitoring for side product formation. 2. Ensure the nitrating agent is fresh and properly prepared. The use of a sulfuric acid catalyst with nitric acid is standard for activating the nitronium ion.[8] 3. Check the pH during extraction to ensure the product is in the correct phase. Use a continuous extractor for products with moderate water solubility. |
| Multiple Isomers Formed | The directing effects of the hydroxyl and methyl groups are competing, leading to a mixture of ortho and para nitration relative to these groups. | Optimize the reaction solvent and temperature. Lower temperatures often favor the thermodynamically more stable product. Consider using a regioselective nitrating agent.[4] |
| Product is Dark/Oily | 1. Formation of tar due to harsh reaction conditions.[1] 2. Presence of nitrophenolic impurities.[3] | 1. Strictly control the temperature below 10°C during nitrating agent addition.[2][3] 2. Purify the crude product by washing with a cold, non-polar solvent to remove oily impurities before attempting recrystallization or column chromatography. |
| Inconsistent HPLC Results | 1. Improper mobile phase pH, leading to peak tailing or shifting retention times for an acidic compound. 2. Column degradation. | 1. Use a buffered mobile phase with a pH well below the pKa of the carboxylic acid (typically pH 2.5-3.0) to ensure it is fully protonated.[9] 2. Use a guard column and ensure the mobile phase is filtered and degassed. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method based on the nitration of 5-hydroxy-2-methylbenzoic acid.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-hydroxy-2-methylbenzoic acid (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[3]
-
Quenching: After the addition is complete, allow the mixture to stir at 0-10°C for an additional hour. Pour the reaction mixture slowly onto crushed ice with stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography.
Protocol 2: HPLC Method for Impurity Profiling
This method provides a baseline for separating the main product from potential impurities.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 3: Sample Preparation for LC-MS Analysis
-
Stock Solution: Accurately weigh and dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Dilution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the same diluent.
-
Analysis: Analyze using an LC-MS system, typically with electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid and phenol, enhancing sensitivity.
Visualized Workflows and Pathways
The following diagrams illustrate key processes in identifying and managing impurities.
Caption: Workflow for the identification and characterization of impurities.
Caption: Potential impurity formation pathways during synthesis.
References
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. rroij.com [rroij.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Multi-Step Organic Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Low Reaction Yield
My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low reaction yields can stem from a variety of factors, ranging from procedural errors to the inherent nature of the reaction itself. A systematic approach to identifying and addressing these issues is crucial.
Potential Causes and Solutions:
-
Purity of Starting Materials and Reagents: Impurities in your starting materials or reagents can interfere with the reaction.[1][2] It is advisable to verify the purity of your starting materials and purify them if necessary.[3] Similarly, using fresh, high-purity reagents and solvents is recommended.[1][2]
-
Reaction Conditions:
-
Temperature: Inconsistent or incorrect temperature control can significantly impact yield.[1] Ensure uniform heating and accurate temperature monitoring throughout the reaction.
-
Reaction Time: Leaving a reaction to stir overnight may not always be optimal, as the product could decompose over extended periods.[2] It is best to monitor the reaction's progress to determine the ideal reaction time.
-
Stirring: Inadequate stirring can lead to a heterogeneous reaction mixture and consequently, a lower yield.[3]
-
-
Stoichiometry: Inaccurate calculation and weighing of reagents can lead to incomplete reactions or the formation of side products.[3]
-
Moisture and Air Sensitivity: Many organic reactions are sensitive to moisture and/or oxygen.[1] If your reaction is sensitive, ensure all glassware is flame-dried or oven-dried and that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during the workup and purification stages.[3][4][5] This can happen during transfers between flasks, extractions, or chromatography.[1][2] To minimize loss, rinse glassware with the appropriate solvent, be careful during transfers, and optimize your purification technique.[3]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Reaction Not Going to Completion
My reaction doesn't seem to go to completion, and I'm left with a significant amount of starting material. Why is this happening and what can I do?
Incomplete reactions are a common hurdle in multi-step synthesis. Several factors can contribute to a reaction stalling before all the starting material is consumed.
Potential Causes and Solutions:
-
Chemical Equilibrium: Many reactions are reversible and will reach a state of equilibrium where the forward and reverse reaction rates are equal.[6][7][8] At this point, there will be a mixture of reactants and products, and the reaction will appear to have stopped.[6][7]
-
Le Chatelier's Principle: To drive the equilibrium towards the product, you can try removing one of the products as it is formed (e.g., by distillation or precipitation) or by using an excess of one of the reactants.
-
-
Insufficient Reactant or Reagent: The issue could be a limiting reactant problem where one of the reactants is completely consumed before the other, halting the reaction.[6] Re-evaluating the stoichiometry and ensuring a slight excess of the less critical reactant can sometimes help.
-
Catalyst Deactivation: If the reaction uses a catalyst, it may become deactivated over time, leading to a decrease in the reaction rate.
-
Changing Reaction Conditions: The conditions of the reaction may change over time. For example, a change in pH as the reaction progresses can inhibit further reaction.[9]
-
Product Inhibition: In some cases, the product of the reaction can itself inhibit the catalyst or react with one of the starting materials, slowing down or stopping the reaction.
Unexpected Side Products
I'm observing unexpected spots on my TLC and peaks in my NMR. How can I identify and minimize these side products?
The formation of side products is a frequent complication that can lower the yield of the desired product and complicate purification.
Potential Causes and Solutions:
-
Competing Reaction Pathways: The reactants may be able to react in more than one way, leading to different products.[5]
-
Reaction Conditions: The reaction conditions, such as temperature, solvent, and pH, can influence the relative rates of competing reactions.[10] Running the reaction at a lower temperature may increase selectivity for the desired product.
-
Impure Starting Materials: Impurities in the starting materials can react to form unexpected side products.
-
Decomposition: The desired product or one of the intermediates may be unstable under the reaction conditions and decompose.[3]
-
Radical Chemistry: Some reactions can involve radical intermediates, which are often highly reactive and unselective, leading to a mixture of products.[11]
To minimize side products, it is crucial to carefully control reaction conditions. If side products are still formed, you may need to explore alternative synthetic routes or different protecting group strategies.
Purification Challenges
I'm struggling to purify my product from the reaction mixture. What are some common purification challenges and how can I overcome them?
Purification is a critical step in multi-step synthesis, and various challenges can arise depending on the nature of the product and impurities.
Common Purification Techniques and When to Use Them:
| Purification Technique | Best Suited For | Common Challenges |
| Crystallization | Crystalline solids with impurities that have different solubilities. | Product is an oil; finding a suitable solvent system. |
| Distillation | Volatile liquids with different boiling points. | Azeotrope formation; thermal decomposition of the product. |
| Flash Column Chromatography | Separating compounds with different polarities. | Compounds co-elute; product streaking on the column.[12] |
| Preparative TLC/HPLC | Small-scale purification of complex mixtures. | Limited sample capacity; can be time-consuming. |
Troubleshooting Purification:
-
Emulsions during Extraction: Emulsions can form during liquid-liquid extractions, making phase separation difficult. Adding brine or gently swirling instead of vigorous shaking can help break emulsions.
-
Co-elution in Chromatography: If your product and an impurity have very similar polarities, they may co-elute during column chromatography. Trying a different solvent system or a different stationary phase (e.g., alumina instead of silica gel) can improve separation.
-
Product Solubility: Your product may be soluble in the aqueous layer during workup.[4] It's always a good practice to check the aqueous layer for your product before discarding it.[4]
Decision-Making Workflow for Purification Method Selection:
Caption: Decision tree for selecting a purification method.
Scaling Up Reactions
I successfully performed the reaction on a small scale, but it's failing upon scale-up. What factors should I consider when scaling up my synthesis?
Scaling up a reaction is not always as simple as multiplying the quantities of reagents and solvents.[13] Several physical and chemical parameters can change with scale, leading to different outcomes.
Key Considerations for Scale-Up:
-
Heat Transfer: Larger reaction vessels have a smaller surface-area-to-volume ratio, making heat dissipation less efficient.[13][14] Exothermic reactions that were easily controlled on a small scale can become dangerously uncontrollable on a larger scale. Gradual addition of reagents and careful temperature monitoring are critical.
-
Mixing: Efficient mixing is harder to achieve in larger flasks.[14][15] This can lead to localized hot spots or concentration gradients, affecting the reaction rate and selectivity. Using an appropriate stirrer and ensuring vigorous agitation is important.
-
Reaction Time: Reactions often take longer to complete on a larger scale due to slower heating, cooling, and mass transfer.[15] It's important to monitor the reaction to completion rather than relying on the time it took on a small scale.
-
Solvent Volume and Concentration: The concentration of the reaction can sometimes be increased upon scale-up to reduce solvent waste and improve throughput.[15] However, this should be tested on a small scale first, as it can affect solubility and reaction kinetics.
-
Workup Procedure: The workup procedure may need to be modified for larger scales. For example, extractions may require more time for phase separation.
It is generally recommended to scale up reactions incrementally, for instance, by no more than 3-4 times the previous scale, to identify and address any potential issues early on.[16]
Experimental Protocols
General Protocol for Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel, etc.) and stir bar are thoroughly cleaned and dried in an oven (typically at >100 °C) for several hours or flame-dried under vacuum.
-
Assembly: Quickly assemble the glassware while still hot and connect it to a Schlenk line or manifold that provides a dual vacuum and inert gas (nitrogen or argon) supply.
-
Purging: Evacuate the assembled apparatus under vacuum and then backfill with the inert gas. Repeat this vacuum-inert gas cycle three times to ensure all air is removed.
-
Addition of Reagents: Add solid reagents to the reaction flask under a positive pressure of inert gas. Add liquid reagents and solvents via syringe or cannula.
-
Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler.
General Protocol for Monitoring a Reaction by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark spots for the starting material, co-spot (starting material and reaction mixture), and the reaction mixture.
-
Spot the Plate: Dissolve a small amount of the starting material in a suitable solvent. Use a capillary tube to spot the starting material on its designated mark. Use a new capillary tube to spot the reaction mixture on its mark and on the co-spot mark.
-
Develop the Plate: Place a small amount of the chosen eluent (solvent system) in a developing chamber and allow it to become saturated with the solvent vapors. Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.
-
Visualize the Plate: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate chemical stain (e.g., potassium permanganate, iodine).
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.
General Workflow for a Single Synthetic Step
Caption: General workflow for a single step in a multi-step synthesis.
References
- 1. quora.com [quora.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. quora.com [quora.com]
- 6. tutorchase.com [tutorchase.com]
- 7. quora.com [quora.com]
- 8. brainly.in [brainly.in]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. youtube.com [youtube.com]
- 12. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 13. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. reddit.com [reddit.com]
- 16. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and analysis of substituted nitrobenzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the nitration of benzoic acid?
A1: The primary byproducts are positional isomers of the desired product. When synthesizing 3-nitrobenzoic acid (m-nitrobenzoic acid), the main byproducts are 2-nitrobenzoic acid (ortho-isomer) and 4-nitrobenzoic acid (para-isomer).[1][2] Under more strenuous conditions, such as higher temperatures or the use of fuming nitric acid, dinitration can occur, leading to byproducts like 3,5-dinitrobenzoic acid.[3]
Q2: How does reaction temperature affect the formation of these byproducts?
A2: Reaction temperature is a critical parameter. Lower temperatures (e.g., below 0-5°C) significantly favor the formation of the meta-isomer and reduce the amount of the ortho-isomer.[1] As the temperature increases, the yield of ortho- and para-isomers tends to rise.
Q3: My product yield is very low. What are the common causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing of the nitrating agents with the benzoic acid.
-
Suboptimal Temperature: Temperatures that are too low may slow the reaction rate significantly, while excessively high temperatures can lead to degradation and the formation of unwanted side products.[4]
-
Loss During Workup: Significant product loss can occur during the precipitation and filtration steps. Pouring the reaction mixture over ice and ensuring vigorous stirring is crucial for complete precipitation.[1]
-
Loss During Purification: Multiple recrystallization steps, while improving purity, can lead to a decrease in the overall yield.
Q4: How can I effectively separate the different nitrobenzoic acid isomers?
A4: A combination of techniques is often employed:
-
Recrystallization: This is the most common method for purifying the crude product. Water is a frequently used solvent, leveraging the differences in solubility between the isomers.[2][5] For instance, ortho-nitrobenzoic acid is significantly more soluble in water than the para-isomer, which can aid in separation by fractional crystallization.[6]
-
pH Adjustment: The isomers can be separated by carefully adjusting the pH of an aqueous solution. By dissolving the mixture in a basic solution and then carefully acidifying it, it's possible to selectively precipitate the desired isomer.[2]
-
Chromatography: For analytical and small-scale preparative purposes, High-Performance Liquid Chromatography (HPLC) is a very effective method for separating all three positional isomers.[7][8]
Q5: Which analytical techniques are best for identifying and quantifying byproducts?
A5: The following techniques are standard for byproduct analysis:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the o-, m-, and p-isomers in a reaction mixture.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the isomers based on the chemical shifts and splitting patterns of the aromatic protons and carbons.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: While all isomers will show characteristic peaks for the nitro (NO₂) and carboxylic acid (COOH) groups, there are subtle differences in the fingerprint region that can help distinguish them.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the components of the mixture, especially after derivatization to make the acids more volatile. The mass spectra will show characteristic fragmentation patterns for each isomer.[13]
Byproduct Formation Data
The distribution of isomers is highly dependent on the reaction temperature. Controlling this parameter is key to maximizing the yield of the desired m-nitrobenzoic acid.
| Reaction Temperature (°C) | 2-Nitrobenzoic Acid (ortho) % | 3-Nitrobenzoic Acid (meta) % | 4-Nitrobenzoic Acid (para) % |
| 0 | 18.5 | 80.2 | 1.3 |
| 20 | 22.1 | 76.4 | 1.5 |
| 30 | 23.2 | 75.3 | 1.5 |
| 40 | 24.6 | 73.8 | 1.6 |
Data adapted from findings by Hirata and Goto, as cited in patent literature, illustrating the trend of increased ortho-isomer formation with rising temperature.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Precipitation | Reaction mixture not cold enough during quenching; insufficient water used for quenching. | Ensure the reaction mixture is poured into a well-stirred slurry of ice and water. Use a sufficient volume of ice/water (e.g., ~100g ice and 100mL water for a 2g scale reaction).[1] |
| Product is Oily or Tarry | Reaction temperature was too high, leading to dinitration and/or degradation products.[14] | Carefully monitor and control the reaction temperature, keeping it below 5°C. Add the nitrating mixture slowly to the benzoic acid solution to manage the exothermic reaction.[1] |
| High Percentage of Ortho-Isomer in Product | Reaction temperature was not kept sufficiently low. | Maintain a reaction temperature at or below 0°C throughout the addition of the nitrating mixture.[1] |
| Product Fails to Crystallize from Recrystallization Solvent | Too much solvent was used; the solution is not saturated. | Evaporate some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Unexpected Peaks in HPLC Chromatogram | Presence of dinitrated byproducts or unreacted starting material. | Compare retention times with standards for benzoic acid and dinitrobenzoic acids. Adjust reaction conditions (time, temperature) to ensure complete conversion and minimize side reactions. |
| Broad or Tailing Peaks in HPLC | Inappropriate mobile phase pH for the acidic analytes. | Acidify the mobile phase (e.g., with acetic, formic, or phosphoric acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape on a C18 column.[7][15] |
Experimental Protocols
Synthesis of 3-Nitrobenzoic Acid
This protocol is designed to minimize the formation of the ortho-isomer.
-
Prepare Nitrating Mixture: In a small flask, cool 10 mL of concentrated sulfuric acid (H₂SO₄) in an ice bath. Slowly add 10 mL of concentrated nitric acid (HNO₃) while keeping the mixture cold.
-
Prepare Reaction Mixture: In a separate, larger beaker, add 5.0 g of benzoic acid to 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to below 0°C.
-
Nitration: While vigorously stirring the benzoic acid mixture and maintaining the temperature below 5°C, add the cold nitrating mixture dropwise using a pipette. The addition should take approximately 30 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Precipitation: Pour the reaction mixture slowly and with constant stirring into a beaker containing 200 g of crushed ice and 100 mL of water.
-
Isolation: Allow the ice to melt completely. Collect the precipitated crude 3-nitrobenzoic acid by vacuum filtration. Wash the solid with several portions of cold water.
-
Drying: Allow the product to air dry on the filter paper. For final drying, it can be placed in a desiccator.
Purification by Recrystallization
-
Solvent Selection: Place the crude, dry 3-nitrobenzoic acid into an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot water to the flask and heat it on a hot plate until the solid dissolves completely. If the solid does not dissolve, add small additional portions of hot water until a clear solution is obtained.[5][16]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to dry.
Analytical Methodologies
a) High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify o-, m-, and p-nitrobenzoic acid isomers.
-
Column: C18 bonded column (e.g., 150 mm x 4.6 mm I.D.).[7]
-
Mobile Phase: A mixture of 2-propanol, water, and acetic acid (e.g., 20:80:0.4, v/v/v). The acetic acid is crucial for good peak shape and separation.[7]
-
Flow Rate: 1.2 mL/min.[7]
-
Detection: UV at 254 nm.[7]
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or ethanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Prepare standard solutions of pure o-, m-, and p-nitrobenzoic acid at known concentrations. Generate a calibration curve for each isomer by plotting peak area against concentration. Use these curves to determine the concentration of each isomer in the sample.
b) ¹H NMR Spectroscopy
-
Objective: To identify the isomers based on their distinct proton signals.
-
Solvent: DMSO-d₆
-
Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Expected Chemical Shifts (δ, ppm):
-
2-Nitrobenzoic acid: Aromatic protons will appear in a complex multiplet pattern, typically between 7.7 and 8.2 ppm. The carboxylic acid proton will be a broad singlet >13 ppm.
-
3-Nitrobenzoic acid: Expect signals around 8.8 ppm (s), 8.5 ppm (d), 8.4 ppm (d), and 7.9 ppm (t). The carboxylic acid proton will be a broad singlet >13 ppm.[9]
-
4-Nitrobenzoic acid: Due to symmetry, two doublets are expected in the aromatic region, typically around 8.3 ppm and 8.1 ppm. The carboxylic acid proton will be a broad singlet >13 ppm.[17]
-
c) FTIR Spectroscopy
-
Objective: To identify characteristic functional groups and distinguish isomers.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Characteristic Peaks (cm⁻¹):
-
-OH stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): Strong, sharp peak around 1700-1720 cm⁻¹.
-
N=O asymmetric stretch (Nitro): Strong peak around 1520-1540 cm⁻¹.[12]
-
N=O symmetric stretch (Nitro): Strong peak around 1340-1350 cm⁻¹.[18]
-
C-H out-of-plane bending: The pattern in the 700-900 cm⁻¹ region can help distinguish substitution patterns (ortho, meta, para).
-
Visual Workflow and Troubleshooting Diagrams
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. quora.com [quora.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stmarys-ca.edu [stmarys-ca.edu]
- 15. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. 4-Nitrobenzoic acid(62-23-7) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Control Regioselectivity in Nitration Reactions
Welcome to our technical support center for electrophilic aromatic nitration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during nitration experiments.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address common issues.
Question: My nitration reaction is giving a low yield of the desired product. What are the common causes and how can I improve it?
Answer:
Low yields in nitration reactions can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Try extending the reaction time or increasing the temperature. However, be cautious as prolonged reaction times or higher temperatures can sometimes lead to the formation of side products or dinitration.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
-
Insufficiently Activated Substrate: If your aromatic ring is deactivated by electron-withdrawing groups, the reaction will be slower and may require more forcing conditions.
-
Solution: Use a stronger nitrating agent (e.g., fuming nitric acid with oleum) or a higher reaction temperature.[2] Be aware that harsher conditions can decrease selectivity.
-
-
Poor Solubility: If the aromatic substrate is not fully dissolved in the reaction medium, the reaction rate will be limited.
-
Solution: Choose a co-solvent that dissolves both the substrate and the nitrating agent. Acetic acid is a commonly used solvent in nitration reactions.[3]
-
-
Side Reactions: Oxidation of sensitive functional groups (like amines or aldehydes) can compete with nitration, reducing the yield of the desired nitro-product.[4]
-
Product Precipitation Issues: In some cases, the product may not precipitate cleanly upon quenching the reaction, leading to losses during workup.
-
Solution: After quenching with ice water, if the product does not precipitate, neutralization of the acidic solution with a base like sodium hydroxide can often induce precipitation. Extraction with a suitable organic solvent is another alternative.[7]
-
Question: I am getting a mixture of ortho and para isomers. How can I selectively obtain the para isomer?
Answer:
Achieving high para-selectivity is a common goal. Here are several strategies:
-
Steric Hindrance: Introducing a bulky substituent on the aromatic ring can sterically hinder the ortho positions, favoring attack at the less hindered para position. For example, the nitration of tert-butylbenzene gives a significantly higher para-to-ortho ratio compared to toluene.[8]
-
Catalyst-Controlled Nitration: The use of solid acid catalysts, such as zeolites, can enhance para-selectivity. The shape-selective nature of zeolite pores can restrict the formation of the bulkier ortho-transition state, thereby favoring the para-isomer. For instance, using H-Beta zeolite in the nitration of toluene can significantly increase the para-nitrotoluene yield.[9][10]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the para isomer, which is often the thermodynamically more stable product.[11]
-
Solvent: The choice of solvent can influence the ortho/para ratio. Nonpolar solvents tend to give a more consistent ortho/para ratio, while polar solvents can have a more pronounced effect.[12]
-
-
Protecting Groups: For substrates like aniline, the N-acetyl protecting group, while still an ortho, para-director, can sterically block the ortho positions to some extent, leading to a higher proportion of the para-nitro product.[4]
Question: I am trying to nitrate an activated ring (e.g., phenol), but I am getting dinitration or even trinitration products. How can I achieve mononitration?
Answer:
Highly activated rings are prone to multiple nitrations. To control this, consider the following:
-
Milder Nitrating Conditions: Avoid using the standard concentrated nitric acid/sulfuric acid mixture, which is too harsh for highly activated substrates.
-
Control of Stoichiometry: Carefully control the stoichiometry of the nitrating agent.
-
Solution: Use only one equivalent of the nitrating agent relative to the aromatic substrate.
-
-
Reaction Temperature: Keep the reaction temperature low to reduce the reaction rate and prevent further nitration of the initially formed mononitro product.[1] Ice baths are commonly used for this purpose.[3]
Question: How can I achieve meta-nitration on an aromatic ring that has an ortho, para-directing group?
Answer:
Directing a nitro group to the meta position of an activated ring is a significant challenge. Here are two advanced strategies:
-
Temporary Blocking of Ortho and Para Positions:
-
Strategy: You can temporarily block the more reactive ortho and para positions with a removable group, forcing nitration to occur at the meta position. A common blocking group is the sulfonic acid group (-SO3H).
-
Workflow:
-
Sulfonate the aromatic ring to introduce sulfonic acid groups at the ortho and para positions.
-
Perform the nitration reaction. The nitro group will be directed to the now most accessible position, which is meta.
-
Remove the sulfonic acid groups, typically by steam distillation or treatment with dilute acid, to yield the meta-nitro product. For example, this strategy is used to synthesize picric acid (2,4,6-trinitrophenol) from phenol.[13]
-
-
-
Directed C-H Functionalization:
-
Strategy: Recent advances in catalysis allow for the direct nitration of C-H bonds at the meta position, guided by a directing group.
-
Example: A ruthenium-catalyzed reaction has been developed for the meta-selective nitration of phenol derivatives. This method utilizes a directing group to position the catalyst, which then facilitates nitration at the meta-C–H bond.[12][14]
-
Question: The nitration of my aniline derivative is giving a significant amount of the meta-isomer and/or tar-like byproducts. What is happening and how can I fix it?
Answer:
This is a classic problem when nitrating anilines directly. The amino group is basic and reacts with the strong acids in the nitrating mixture.
-
The Problem: The amino group (-NH2) gets protonated in the acidic medium to form the anilinium ion (-NH3+). The anilinium ion is a strong deactivating group and a meta-director. This leads to the formation of the undesired meta-nitroaniline. Furthermore, the strong oxidizing nature of the nitrating mixture can oxidize the aniline, leading to the formation of tar-like polymerization products.[4]
-
The Solution: Protecting Group Strategy: The most effective way to overcome this is to protect the amino group by converting it into an amide, which is less basic and still an ortho, para-director. The most common protecting group is the acetyl group.
-
Step 1: Acetylation: React the aniline with acetic anhydride to form acetanilide.
-
Step 2: Nitration: Nitrate the acetanilide. The acetamido group (-NHCOCH3) is an ortho, para-director, leading primarily to the formation of para-nitroacetanilide.
-
Step 3: Hydrolysis: Hydrolyze the acetamido group back to an amino group by heating with aqueous acid or base to obtain the desired para-nitroaniline.[4][5][6][15][16]
-
Quantitative Data on Isomer Distribution
The regioselectivity of nitration is highly dependent on the substituent already present on the aromatic ring. The following tables summarize the typical isomer distributions for the mononitration of various substituted benzenes under standard nitrating conditions (HNO3/H2SO4).
Table 1: Nitration of Activated Aromatic Compounds
| Substrate | Substituent | Ortho (%) | Meta (%) | Para (%) | Reference(s) |
| Toluene | -CH3 | ~59 | ~4 | ~37 | [8] |
| tert-Butylbenzene | -C(CH3)3 | ~16 | ~8 | ~75 | [8] |
| Anisole | -OCH3 | ~30-40 | <2 | ~60-70 | [17][18] |
| Phenol | -OH | ~40-50 | ~0 | ~50-60 | [19] |
Table 2: Nitration of Deactivated Aromatic Compounds
| Substrate | Substituent | Ortho (%) | Meta (%) | Para (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Chlorobenzene | -Cl | ~30 | ~1 | ~70 |[13] | | Benzoic Acid | -COOH | ~20 | ~78 | ~2 |[20] | | Benzaldehyde | -CHO | Variable | Major | Minor |[21][22] | | Nitrobenzene | -NO2 | ~6 | ~93 | ~1 |[23] |
Note: Isomer ratios can vary with reaction conditions such as temperature, solvent, and the specific nitrating agent used.
Detailed Experimental Protocols
Protocol 1: Regioselective para-Nitration of Aniline via Acetanilide Protection
This three-step protocol is a standard method to achieve selective para-nitration of aniline while avoiding oxidation and meta-substitution.[4][5][6][15][16]
Step A: Synthesis of Acetanilide from Aniline
-
In a suitable flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic.
-
After the addition is complete, stir the mixture for a short period.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step B: Nitration of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the low temperature.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for about 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide. The ortho isomer largely remains in solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can further purify the para isomer.[6]
Step C: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
In a round-bottom flask, add the p-nitroacetanilide and a solution of aqueous sulfuric acid (e.g., 70%).
-
Heat the mixture under reflux for 20-30 minutes.
-
Pour the hot solution into cold water.
-
Neutralize the solution with an aqueous sodium hydroxide solution until it is basic. This will precipitate the p-nitroaniline as a yellow solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the p-nitroaniline by vacuum filtration, wash with cold water, and dry.
Protocol 2: Shape-Selective para-Nitration of Toluene using a Zeolite Catalyst
This protocol enhances the formation of the para-isomer through the use of a shape-selective catalyst.[9][10][11]
-
Activate the zeolite catalyst (e.g., H-Beta or HZSM-5) by heating it under vacuum to remove any adsorbed water.
-
In a round-bottom flask, add the activated zeolite to toluene.
-
Cool the mixture to the desired reaction temperature (e.g., 0-5 °C).
-
Slowly add the nitrating agent (e.g., a mixture of nitric acid and acetic anhydride, or dinitrogen pentoxide in a suitable solvent) to the stirred suspension.
-
Maintain the temperature and stir for the required reaction time, monitoring the progress by GC or TLC.
-
After the reaction is complete, filter off the zeolite catalyst.
-
Wash the catalyst with a suitable solvent (e.g., dichloromethane).
-
Combine the filtrate and washings, and wash with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure to obtain the product mixture enriched in p-nitrotoluene.
Visualizations
Diagram 1: General Workflow for Controlling Regioselectivity in Aniline Nitration
Caption: Workflow for the regioselective para-nitration of aniline.
Diagram 2: Logical Relationship of Substituent Effects on Regioselectivity
Caption: Influence of substituent electronic effects on nitration regioselectivity.
References
- 1. organic chemistry - Why is mononitration of phenol carried out at low temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. rushim.ru [rushim.ru]
- 4. scribd.com [scribd.com]
- 5. studylib.net [studylib.net]
- 6. magritek.com [magritek.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. researchgate.net [researchgate.net]
- 13. EP1340742A1 - An adiabatic continuous process for the nitration of chlorobenzene - Google Patents [patents.google.com]
- 14. A directing group-assisted ruthenium-catalyzed approach to access meta-nitrated phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 17. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. organic chemistry - Concentration of minor products in the nitration of nitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
overcoming solubility issues of 5-Hydroxy-2-methyl-4-nitrobenzoic acid in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-methyl-4-nitrobenzoic acid. The information provided is designed to address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the recommended solvents for dissolving this compound?
A2: For preparing stock solutions, polar aprotic solvents are generally recommended. Based on synthesis procedures for related compounds, the following solvents can be considered[5][6]:
-
Dimethyl sulfoxide (DMSO): Often used for preparing high-concentration stock solutions for biological assays.
-
Methanol and Ethanol: These polar protic solvents are also viable options, as suggested by synthesis and recrystallization procedures for similar compounds.[7]
-
Ethyl Acetate: While used in extraction during synthesis, it may also serve as a solvent for certain applications.[8]
It is always recommended to test solubility on a small scale before preparing a large stock solution.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The solubility of phenolic and carboxylic acids in aqueous solutions is significantly influenced by pH.[1][2][3][4]
-
Acidic to Neutral pH (pH < 7): The compound will be in its protonated, less soluble form.
-
Alkaline pH (pH > 8): The carboxylic acid and phenolic hydroxyl groups will deprotonate, forming a phenolate and a carboxylate salt. This anionic form is significantly more soluble in water. Synthesis procedures for related compounds often utilize alkaline solutions (e.g., sodium hydroxide or potassium hydroxide) to dissolve the compound.[5][8]
Q4: Are there any known biological activities or signaling pathways associated with this compound?
A4: While specific research on the biological activities of this compound is limited in publicly available literature, a closely related isomer, 5-Hydroxy-4-methyl-2-nitrobenzoic acid, has been noted as an intermediate in the synthesis of compounds with potential antimicrobial and antifungal properties.[9] Nitro-substituted benzoic acids, in general, are known to possess a range of biological activities.[1][2] The nitro group can be a key pharmacophore in various bioactive molecules.[10] Further screening and research are needed to elucidate the specific biological targets and signaling pathways for this compound.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
Problem: My this compound, initially dissolved in an organic solvent like DMSO, precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS).
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Low Aqueous Solubility | The final concentration in the aqueous buffer exceeds the compound's solubility limit at the buffer's pH. | 1. Decrease Final Concentration: Try a lower final concentration of the compound in your assay. 2. Increase Organic Co-solvent Percentage: If your experiment allows, slightly increase the percentage of the organic solvent (e.g., DMSO) in the final solution. Be mindful of solvent toxicity in cell-based assays (typically <0.5% DMSO). |
| pH of the Buffer | The pH of your aqueous buffer is too low to maintain the compound in its soluble, deprotonated form. | 1. Adjust Buffer pH: If experimentally feasible, increase the pH of your buffer. A pH above 8 is likely to significantly improve solubility.[1][4] 2. Use an Alkaline Stock Solution: Prepare the stock solution in a dilute basic solution (e.g., 0.1 N NaOH) and then carefully neutralize it to the desired final pH. |
| Temperature Effects | The temperature of the aqueous buffer is lower than the temperature at which the stock solution was prepared, leading to decreased solubility. | 1. Warm the Buffer: Gently warm the aqueous buffer before adding the stock solution. 2. Maintain Constant Temperature: Ensure all solutions are at a consistent temperature during the dilution process. |
Issue 2: Difficulty Dissolving the Compound to Prepare a Stock Solution
Problem: I am having trouble dissolving this compound powder in my chosen solvent.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent | The chosen solvent may not be optimal for this compound. | 1. Test Different Solvents: On a small scale, test the solubility in DMSO, methanol, and ethanol. 2. Use a Co-solvent System: A mixture of solvents may improve solubility. |
| Insufficient Solubilization Time/Energy | The compound may require more time or energy to dissolve completely. | 1. Vortexing: Vortex the solution for several minutes. 2. Sonication: Use a sonicator bath to aid dissolution. 3. Gentle Heating: Gently warm the solution (e.g., to 37°C) while stirring. Avoid excessive heat to prevent degradation.[11] |
| Compound Purity | Impurities in the compound may affect its solubility. | 1. Check Purity: If possible, verify the purity of your compound using analytical methods like HPLC or NMR. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a high-concentration stock solution of this compound for use in biological assays.
Materials:
-
This compound (MW: 197.15 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 1.97 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve:
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Gentle warming (e.g., in a 37°C water bath) can be used if necessary, followed by vortexing.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Data Presentation: Stock Solution Preparation
| Desired Stock Concentration | Mass of Compound (mg) for 1 mL of DMSO |
| 1 mM | 0.197 |
| 5 mM | 0.986 |
| 10 mM | 1.97 |
| 50 mM | 9.86 |
Visualizations
Below are diagrams illustrating key concepts related to the solubility and handling of this compound.
Caption: Experimental workflow for preparing and using solutions.
Caption: Factors influencing the solubility of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 9. This compound | 199929-14-1 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. glpbio.com [glpbio.com]
Technical Support Center: Synthesis of 5-Hydroxy-2-methyl-4-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the nitration of 2-methyl-5-hydroxybenzoic acid.
Issue 1: Low Yield of the Desired 4-Nitro Isomer
Question: My reaction is producing a low yield of the target this compound and a significant amount of other isomers. How can I improve the regioselectivity of the nitration?
Answer: The nitration of substituted benzoic acids can often lead to a mixture of ortho, meta, and para isomers. The directing effects of the existing substituents on the aromatic ring, as well as the reaction conditions, play a crucial role in determining the product distribution. In the case of 2-methyl-5-hydroxybenzoic acid, both the methyl and hydroxyl groups are ortho-, para-directing. However, the hydroxyl group is a much stronger activating group than the methyl group. The nitro group will preferentially add to the positions activated by the hydroxyl group.
Troubleshooting Steps:
-
Control Temperature: Nitration reactions are highly exothermic. Maintaining a low and consistent temperature is critical for controlling the reaction rate and improving selectivity.[1] Run the reaction at a temperature between 0 and 5 °C. Use an ice-salt bath for efficient cooling.
-
Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of the starting material.[1] This helps to control the local concentration of the nitrating species and minimize side reactions.
-
Choice of Nitrating Agent: The choice of nitrating agent can influence regioselectivity. While a mixture of concentrated nitric acid and sulfuric acid is common, other nitrating systems can be explored. For instance, using a milder nitrating agent might offer better control.
-
Solvent: The solvent can influence the reactivity and selectivity of the nitration. Highly polar solvents can sometimes affect the orientation of the incoming nitro group.
Logical Relationship for Optimizing Regioselectivity
Caption: Optimizing nitration regioselectivity.
Issue 2: Formation of Dinitro or Over-Oxidized Byproducts
Question: I am observing the formation of dinitro- or other over-oxidized byproducts in my reaction mixture. How can I prevent this?
Answer: The presence of strong activating groups like the hydroxyl group can make the aromatic ring highly susceptible to further nitration or oxidation under harsh reaction conditions.
Troubleshooting Steps:
-
Stoichiometry of Nitrating Agent: Carefully control the molar ratio of the nitrating agent to the starting material. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent to ensure complete conversion of the starting material without promoting dinitration.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
Purity of Starting Materials: Ensure the starting material, 2-methyl-5-hydroxybenzoic acid, is pure. Impurities can sometimes catalyze side reactions.
Experimental Workflow for Minimizing Byproducts
Caption: Workflow to minimize byproduct formation.
Issue 3: Difficulty in Product Isolation and Purification
Question: The crude product is difficult to purify, and I am experiencing low recovery after recrystallization or column chromatography. What can I do?
Answer: The presence of multiple polar functional groups (hydroxyl, carboxylic acid, and nitro) in the product can make it highly polar and sometimes difficult to handle.
Troubleshooting Steps:
-
Work-up Procedure: After quenching the reaction with ice water, the product may precipitate. Ensure complete precipitation by adjusting the pH of the solution. The carboxylic acid will be protonated at a low pH, making it less soluble in water.
-
Recrystallization Solvent: Choose an appropriate solvent system for recrystallization. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, might be necessary to achieve good crystal formation and purity.
-
Column Chromatography: If column chromatography is used, select a suitable stationary phase and eluent system. Given the polar nature of the product, a polar stationary phase like silica gel and a moderately polar eluent system would be appropriate. Gradient elution might be required to separate the desired product from closely related impurities.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A common and logical precursor is 2-methyl-5-hydroxybenzoic acid. The nitration of this starting material would introduce the nitro group at the desired position.
Q2: What are the key safety precautions to consider when scaling up this synthesis?
Nitration reactions are potentially hazardous due to the use of strong acids and the exothermic nature of the reaction. Key safety precautions include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Careful control of the reaction temperature using an efficient cooling system.
-
Slow and controlled addition of reagents.
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Having a quenching agent (e.g., a large volume of ice water) readily available.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The starting material and product will have different Rf values, allowing for easy visualization of the conversion. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the expected yields for this synthesis?
Yields can vary depending on the scale and the specific reaction conditions. However, with careful optimization, yields in the range of 60-80% can be expected for the nitration step.
Data Presentation
Table 1: Typical Reaction Parameters for Nitration of 2-methyl-5-hydroxybenzoic acid
| Parameter | Value |
| Starting Material | 2-methyl-5-hydroxybenzoic acid |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ (1:2 v/v) |
| Molar Ratio (Nitrating Agent:Substrate) | 1.1 : 1 |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 1 - 2 hours |
| Solvent | Concentrated Sulfuric Acid |
| Work-up | Quenching on ice, filtration |
| Purification | Recrystallization (Ethanol/Water) |
| Expected Yield | 60 - 80% |
Experimental Protocols
Synthesis of this compound
Materials:
-
2-methyl-5-hydroxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 11 mL of concentrated nitric acid to 22 mL of concentrated sulfuric acid while cooling in an ice bath. Keep this mixture cold.
-
Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10 g of 2-methyl-5-hydroxybenzoic acid in 50 mL of concentrated sulfuric acid. Cool the solution to 0 °C in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of the starting material while maintaining the internal temperature between 0 and 5 °C. The addition should take approximately 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Product Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral to pH paper.
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Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 50 °C.
Signaling Pathway for the Synthesis
Caption: Synthesis pathway of the target molecule.
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid
For researchers, scientists, and professionals engaged in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of safe and effective innovation. This guide provides a comprehensive comparison of analytical techniques for the validation of the chemical structure of 5-Hydroxy-2-methyl-4-nitrobenzoic acid, alongside its structurally similar alternatives.
The correct identification and characterization of a molecule's structure are paramount to understanding its chemical behavior, reactivity, and potential biological activity. In the context of pharmaceutical research, rigorous structural validation ensures the identity and purity of a compound, forming the basis for all subsequent preclinical and clinical development. This guide outlines the expected analytical data for this compound and compares it with key isomers and related compounds, offering a framework for its unambiguous identification.
Comparative Analysis of Physicochemical Properties
A fundamental step in chemical characterization involves the determination of basic physicochemical properties. These values provide a preliminary but crucial fingerprint of the compound.
| Property | This compound | 3-Hydroxy-4-methyl-2-nitrobenzoic acid[1][2][3] | 4-Hydroxy-3-methyl-5-nitrobenzoic acid[4] | 2-Hydroxy-4-methyl-5-nitrobenzoic acid |
| Molecular Formula | C₈H₇NO₅ | C₈H₇NO₅ | C₈H₇NO₅ | C₈H₇NO₅ |
| Molecular Weight | 197.15 g/mol | 197.14 g/mol | 197.15 g/mol | 197.15 g/mol |
| IUPAC Name | This compound | 3-Hydroxy-4-methyl-2-nitrobenzoic acid | 4-Hydroxy-3-methyl-5-nitrobenzoic acid | 2-Hydroxy-4-methyl-5-nitrobenzoic acid |
Spectroscopic and Chromatographic Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for determining the substitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.
Table 2: Predicted and Experimental NMR Data
| Compound | Predicted ¹H NMR Signals (ppm) | Predicted ¹³C NMR Signals (ppm) |
| This compound | Aromatic H (2), Methyl H (3), Hydroxyl H (1), Carboxylic H (1) | Aromatic C (6), Methyl C (1), Carboxyl C (1) |
| 3-Hydroxy-4-methylbenzoic acid | ¹H NMR data is publicly available and can be used for comparison.[5] | |
| Methyl 3-(2-hydroxyethyl)-4-nitrobenzoate | δ 8.12 (d, J = 1.8 Hz, 1H), 8.03 (dd, J = 2.1, 8.4 Hz, 1H), 7.51 (d, J = 8.1 Hz, 1H), 3.97 (m, 5H), 3.18 (t, J = 6 Hz, 2H)[6] | δ 165.44, 152.68, 134.16, 134.07, 133.93, 128.91, 124.91, 62.69, 52.99, 35.90[6] |
| 4-Methyl-3-nitrobenzoic acid | ||
| Methyl 4-methyl-3-nitrobenzoate |
Note: Predicted data is based on established principles of NMR spectroscopy and comparison with structurally similar compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), N-O (nitro group), and C-H (aromatic and methyl) vibrations.
Table 3: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| O-H stretch (Phenol) | 3600-3200 |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Methyl) | 2975-2850 |
| C=O stretch (Carboxylic acid) | 1725-1700 |
| C=C stretch (Aromatic) | 1600-1450 |
| N-O asymmetric stretch (Nitro) | 1550-1500 |
| N-O symmetric stretch (Nitro) | 1350-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ or [M-H]⁻ would be expected at m/z 197, confirming its molecular weight. The fragmentation pattern can provide further structural information.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural validation of aromatic nitro compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for the separation of aromatic compounds.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Data Acquisition: Acquire data in full scan mode to determine the molecular weight and in fragmentation mode (e.g., MS/MS) to study the fragmentation pattern.
-
-
Data Analysis: Analyze the chromatogram for the retention time and purity of the compound. Analyze the mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.
Workflow for Chemical Structure Validation
The following diagram illustrates a typical workflow for the validation of a chemical structure.
Caption: A logical workflow for the synthesis, purification, and analytical validation of a chemical compound.
By following a systematic approach that combines these powerful analytical techniques, researchers can confidently validate the chemical structure of this compound and other novel compounds, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of 5-Hydroxy-2-methyl-4-nitrobenzoic acid and its structural isomers, providing a framework for future research and drug discovery initiatives.
This guide offers a comprehensive comparative analysis of this compound and its isomers, compounds of growing interest in medicinal chemistry. Due to the nuanced effects of substituent positioning on the benzene ring, isomers of a parent compound can exhibit vastly different chemical and biological properties. This analysis aims to provide researchers, scientists, and drug development professionals with a consolidated resource of available data to inform structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents.
Physicochemical Properties: A Comparative Overview
The arrangement of the hydroxyl, methyl, and nitro groups on the benzoic acid scaffold significantly influences the physicochemical properties of each isomer. These properties, in turn, play a crucial role in the pharmacokinetic and pharmacodynamic profiles of the compounds. A summary of key physicochemical data for this compound and its selected isomers is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| This compound | C₈H₇NO₅ | 197.15 | Not reported | Not reported |
| 4-Hydroxy-2-methyl-5-nitrobenzoic acid | C₈H₇NO₅ | 197.15 | Not reported | Not reported |
| 2-Hydroxy-4-methyl-5-nitrobenzoic acid | C₈H₇NO₅ | 197.15 | Not reported | Not reported |
| 3-Hydroxy-4-methyl-2-nitrobenzoic acid | C₈H₇NO₅ | 197.15 | 186 | Not reported |
| 3-Hydroxy-4-methyl-5-nitrobenzoic acid | C₈H₇NO₅ | 197.15 | Not reported | Not reported |
| 2-Hydroxy-3-methyl-5-nitrobenzoic acid | C₈H₇NO₅ | 197.15 | Not reported | Not reported |
Synthesis of Isomers: A Methodological Insight
The synthesis of these substituted benzoic acid derivatives typically involves multi-step reaction sequences, often starting from commercially available substituted phenols or toluenes. The regioselectivity of nitration and carboxylation reactions is a critical aspect of these syntheses, often requiring careful control of reaction conditions and the use of protecting groups.
General Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of hydroxy-methyl-nitrobenzoic acid isomers.
Experimental Protocol: Synthesis of 5-Hydroxy-2-nitrobenzoic acid
A common route to synthesize 5-Hydroxy-2-nitrobenzoic acid involves the nitration of a protected 3-hydroxybenzoic acid derivative.
-
Protection of the Hydroxyl Group: The hydroxyl group of 3-hydroxybenzoic acid is first protected, for example, by acetylation, to prevent unwanted side reactions during nitration.
-
Nitration: The protected compound is then subjected to nitration using a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction conditions are carefully controlled to favor the introduction of the nitro group at the desired position.
-
Deprotection: Finally, the protecting group is removed to yield 5-Hydroxy-2-nitrobenzoic acid.
Comparative Biological Activities
While comprehensive comparative studies on the biological activities of all isomers of this compound are limited, the broader class of substituted nitrobenzoic and hydroxybenzoic acids has been investigated for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The position of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups can significantly impact the biological efficacy and mechanism of action.
Potential Signaling Pathways in Cancer
Substituted benzoic acid derivatives have been shown to modulate several signaling pathways implicated in cancer progression. For instance, some derivatives can induce apoptosis by affecting the expression of pro- and anti-apoptotic proteins and can also interfere with cell cycle regulation.
Caption: Potential signaling pathways in cancer cells modulated by substituted nitrobenzoic acid derivatives.
Antimicrobial Activity
The antimicrobial potential of these compounds is often evaluated using standard microbiological assays. The presence of the nitro group and the overall lipophilicity of the molecule are key determinants of their antimicrobial efficacy.
Experimental Protocol: Agar Well Diffusion Assay
This method is widely used to screen for antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation and Sample Addition: Wells are punched into the agar, and a defined volume of the test compound solution (at various concentrations) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions to allow for microbial growth and diffusion of the compound.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured to determine the antimicrobial activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Future Directions
The available data, while incomplete, suggest that the isomers of this compound represent a promising scaffold for the development of new therapeutic agents. Future research should focus on the systematic synthesis of a complete library of these isomers and a comprehensive, head-to-head comparison of their biological activities. Such studies will be instrumental in elucidating clear structure-activity relationships and identifying lead compounds for further optimization and preclinical development. Elucidating the precise molecular targets and mechanisms of action will be crucial for translating these promising compounds into clinical candidates.
Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical series is paramount for designing potent and selective therapeutics. This guide provides a comparative analysis of the SAR of substituted benzoic acid derivatives, with a particular focus on the key functional groups found in 5-Hydroxy-2-methyl-4-nitrobenzoic acid. Due to a lack of publicly available, detailed SAR studies on a series of this compound derivatives, this guide draws upon data from related substituted benzoic acid analogs to infer potential SAR trends.
I. Core Pharmacophore and Influence of Substituents
The benzoic acid scaffold is a common feature in a multitude of biologically active compounds. The carboxylic acid group is a key hydrogen bond donor and acceptor, often interacting with active sites of enzymes or receptors. The biological activity of benzoic acid derivatives is significantly modulated by the nature and position of substituents on the aromatic ring. These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic properties.
The key substituents of the parent molecule, this compound, are the hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups.
-
Hydroxyl Group (-OH): Generally an electron-donating group through resonance, the hydroxyl group can also act as a hydrogen bond donor and acceptor. Its presence can influence solubility and interactions with biological targets. The position of the hydroxyl group is critical for activity.
-
Methyl Group (-CH₃): An electron-donating and lipophilic group, the methyl group can influence the molecule's ability to cross cell membranes and can have steric effects on binding to a target.
-
Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro group can significantly alter the electronic nature of the aromatic ring, increasing the acidity of the carboxylic acid. It is also a known pharmacophore in various antimicrobial and antiprotozoal agents.
II. Comparative Biological Activities of Substituted Benzoic Acid Derivatives
While specific data for a series of this compound derivatives is not available, we can analyze the SAR of related compounds to draw inferences. The following table summarizes hypothetical quantitative data for a theoretical series of analogs to illustrate how SAR data is typically presented.
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | Target Enzyme Inhibition IC₅₀ (µM) | Antibacterial Activity MIC (µg/mL) |
| Parent | -CH₃ | -NO₂ | -OH | [Data Not Available] | [Data Not Available] |
| Analog 1 | -H | -NO₂ | -OH | 15.2 | 32 |
| Analog 2 | -CH₃ | -H | -OH | 25.8 | 64 |
| Analog 3 | -CH₃ | -NO₂ | -H | 8.5 | 16 |
| Analog 4 | -CH₃ | -NH₂ | -OH | 5.1 | 8 |
| Analog 5 | -Cl | -NO₂ | -OH | 12.3 | 24 |
| Analog 6 | -CH₃ | -NO₂ | -OCH₃ | 18.9 | 48 |
Disclaimer: The data presented in the table above is hypothetical and for illustrative purposes only.
Inferred SAR Trends from Related Compounds:
-
Nitro Group: The presence of a nitro group is often associated with antimicrobial activity. Its reduction to an amino group can sometimes lead to an increase in potency against certain targets, as the amino group can act as a hydrogen bond donor.
-
Hydroxyl Group: The phenolic hydroxyl group can be crucial for antioxidant activity and for binding to certain enzyme active sites. Its replacement or modification can lead to a significant change in biological activity.
-
Methyl Group: The steric bulk and lipophilicity of the methyl group can influence selectivity and potency. Moving the methyl group to different positions on the ring would likely alter the binding orientation and affinity.
III. Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the biological activity of compounds. Below are generalized methodologies for key assays relevant to this class of compounds.
A. Enzyme Inhibition Assay (e.g., Kinase, Protease)
-
Objective: To determine the concentration of the test compound that inhibits the activity of a target enzyme by 50% (IC₅₀).
-
Materials:
-
Target enzyme
-
Substrate for the enzyme (often fluorogenic or chromogenic)
-
Assay buffer (specific to the enzyme)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a microplate, add the assay buffer, the enzyme, and the test compound or control.
-
Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the fluorescence or absorbance over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
B. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Growth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic
-
96-well microplates
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial dilutions of the test compounds and the positive control in the growth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and for the required duration (e.g., 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).
-
IV. Visualizing Relationships and Workflows
Diagrams are powerful tools for visualizing complex relationships and processes in drug discovery.
Caption: General concept of Structure-Activity Relationship (SAR).
A Comparative Guide to the Biological Activity of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 5-Hydroxy-2-methyl-4-nitrobenzoic acid and structurally similar compounds. Due to a scarcity of direct experimental data on the target compound, this comparison draws upon available information for its isomers and related substituted benzoic acids to infer potential therapeutic applications and guide future research. The primary focus is on antimicrobial and anti-inflammatory activities, as these are recurrently reported for this class of molecules.
Comparative Analysis of Biological Activity
Table 1: Summary of Reported Biological Activities for Compounds Structurally Similar to this compound
| Compound | Structure | Reported Biological Activity | Quantitative Data (if available) |
| This compound | ![]() | No direct experimental data found. | - |
| 4-Hydroxy-3-nitrobenzoic acid | ![]() | General biochemical reagent.[1][2][3][4][5] | - |
| 5-Hydroxy-2-nitrobenzoic acid | ![]() | Inhibits bovine low molecular weight protein tyrosine phosphatase.[6] | - |
| Derivatives of p-nitrobenzoic acid | ![]() | Antibacterial and antifungal activity.[1] | - |
| Derivatives of p-hydroxybenzoic acid | ![]() | Antimicrobial, anti-inflammatory, antioxidant, and other activities.[4][7][8] | - |
| Substituted nitro-pyrrolomycins | ![]() | Antibacterial and anticancer activity. | - |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | ![]() | Active against methicillin-sensitive and -resistant Staphylococcus aureus.[9] | MIC: 15.62-31.25 µmol/L |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.
Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound stock solutions across the wells of the microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time by adding a quenching agent (e.g., a strong acid).
-
Quantification of Prostaglandin Production: Measure the amount of prostaglandin produced (e.g., PGE2) using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Visualizing Molecular Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: A simplified diagram of a common inflammatory signaling pathway leading to the production of prostaglandins.
Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) of a compound.
References
- 1. apjhs.com [apjhs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. This compound | 199929-14-1 | Benchchem [benchchem.com]
- 6. 5-Hydroxy-2-nitrobenzoic acid CAS#: 610-37-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Substituted Nitrobenzoic Acids: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of substituted nitrobenzoic acids, showcasing their therapeutic potential through a synthesis of experimental findings and computational modeling. We delve into their diverse biological activities, from anti-inflammatory to antimicrobial effects, offering a comprehensive overview supported by quantitative data and detailed methodologies.
Substituted nitrobenzoic acids represent a versatile scaffold in medicinal chemistry, with modifications to their structure leading to a wide array of biological activities. The interplay between the electron-withdrawing nature of the nitro group and the varied physicochemical properties of other substituents allows for the fine-tuning of their interactions with biological targets. This guide explores how the strategic placement of functional groups on the nitrobenzoic acid core dictates their efficacy and mechanism of action, validated through a combination of in vitro experiments and in silico modeling.
Comparative Analysis of Biological Activities
The therapeutic potential of substituted nitrobenzoic acids has been investigated across several domains. Here, we present a comparative summary of their performance in key areas, supported by experimental data.
Anti-inflammatory Activity
A series of nitro-substituted benzamide derivatives have demonstrated significant anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[1][2] The inhibitory effects are dose-dependent, with certain substitution patterns leading to potent activity. Computational docking studies have suggested that these compounds effectively bind to the active site of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway.[1][2]
| Compound | Substitution Pattern | IC50 (µM) for NO Inhibition[1][2] | Predicted Binding Energy (kcal/mol) with iNOS |
| Compound 5 | 3,5-Dinitro | 3.7 | Not explicitly stated, but noted as efficient binding |
| Compound 6 | 4-Chloro-3,5-dinitro | 5.3 | Not explicitly stated, but noted as efficient binding |
Antimicrobial Activity
Nitro-substituted benzimidazole and benzamide derivatives have shown promising activity against various bacterial and mycobacterial strains.[3][4][5] For instance, N-alkyl nitrobenzamides have been identified as potential antitubercular agents, with their activity linked to the inhibition of the essential Mycobacterium tuberculosis enzyme DprE1.[3] In silico docking studies have corroborated these findings, illustrating the favorable binding of these compounds within the DprE1 active site.[3]
| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Predicted Binding Affinity (kcal/mol) |
| 3,5-Dinitro N-alkyl benzamides | Mycobacterium tuberculosis | as low as 16 ng/mL[3] | Not explicitly stated, but noted as a good fit in the DprE1 binding pocket |
| 5-Nitro-2-substituted benzimidazoles | B. cereus (Gram +ve) | Zone of inhibition: 18mm[4][5] | Good binding affinity (specific values not provided) |
| 5-Nitro-2-substituted benzimidazoles | E. coli (Gram -ve) | Zone of inhibition: 17mm[4][5] | Good binding affinity (specific values not provided) |
Anti-sickling Activity
Certain benzoic acid derivatives, including p-nitrobenzoic acid, have been investigated for their potential to inhibit the sickling of red blood cells in sickle cell disease.[6] Mathematical models based on lipophilicity (π) and electronic (σ) constants have been used to predict the anti-sickling activity of these compounds, with subsequent experimental validation.[6]
| Compound | Key Physicochemical Parameters | Experimental Observation |
| p-Nitrobenzoic acid | High Hammett sigma (σ) constant | Predicted to be active and tested experimentally[6] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
The anti-inflammatory activity of substituted nitrobenzoic acid derivatives was assessed by measuring their ability to inhibit NO production in LPS-stimulated RAW264.7 macrophage cells.[1][2]
-
Cell Culture: RAW264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation was induced by adding LPS (1 µg/mL) to the wells, and the plates were incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture medium was measured using the Griess reagent. The absorbance at 540 nm was determined using a microplate reader.
-
Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control. IC50 values were determined from dose-response curves.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of the compounds was determined using the broth microdilution method to find the MIC.[3]
-
Bacterial Strains: The test compounds were evaluated against strains of Mycobacterium tuberculosis or other relevant bacteria.
-
Compound Preparation: The compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in 96-well plates.
-
Inoculation: A standardized bacterial suspension was added to each well.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for a specified period).
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Computational Modeling Workflow
Computational studies, primarily molecular docking, were employed to elucidate the potential mechanisms of action and to rationalize the observed biological activities.
Caption: Workflow for computational docking studies.
Signaling Pathway in Inflammation
Substituted nitrobenzoic acids with anti-inflammatory activity often target key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, which lead to the expression of pro-inflammatory mediators like iNOS and COX-2.
Caption: Inhibition of the NF-κB signaling pathway.
This guide highlights the significant potential of substituted nitrobenzoic acids in drug discovery. The synergy between experimental screening and computational modeling provides a powerful paradigm for the rational design of novel therapeutics with enhanced efficacy and selectivity. Further exploration of this chemical scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 5. in-silico-studies-and-assessment-of-antimicrobial-activities-for-synthesised-nitrobenzimidazole-derivetives - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
spectroscopic comparison of different batches of synthesized 5-Hydroxy-2-methyl-4-nitrobenzoic acid
A detailed guide for researchers on the spectroscopic evaluation of synthesized 5-Hydroxy-2-methyl-4-nitrobenzoic acid, providing key data for identifying pure compounds and common impurities.
This guide offers a comprehensive spectroscopic comparison of three distinct, hypothetically synthesized batches of this compound. The data presented herein is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of this compound, facilitating the identification of pure products and the detection of common impurities that may arise during synthesis. The comparison is based on data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, and Mass Spectrometry.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized batches.
Caption: Workflow for spectroscopic analysis.
Comparative Spectroscopic Data
The spectroscopic data for the three synthesized batches are summarized below. Batch 1 is representative of a pure sample of this compound. Batches 2 and 3 exhibit variations indicative of incomplete reaction or the presence of impurities.
Batch 1: Pure this compound
This batch is considered the reference standard for a successful synthesis, exhibiting all the expected spectroscopic features of the target molecule.
Batch 2: Sample with Residual Starting Material
The data for this batch suggests the presence of unreacted starting material, likely 2-methyl-5-nitrophenol, alongside the desired product. This is a common outcome in cases of incomplete nitration.
Batch 3: Sample with Isomeric Impurity
This batch appears to contain an isomeric byproduct, 3-hydroxy-2-methyl-4-nitrobenzoic acid, which can form due to non-regioselective nitration.
Table 1: FT-IR Data Comparison (cm⁻¹)
| Functional Group | Expected Range | Batch 1 (Pure) | Batch 2 (Impure) | Batch 3 (Isomer) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3100-2600 | 3105-2600 | 3100-2600 |
| O-H (Phenol) | 3600-3200 | 3450 | 3455, 3350 | 3450 |
| C-H (Aromatic) | 3100-3000 | 3050 | 3050 | 3050 |
| C=O (Carboxylic Acid) | 1725-1700 | 1710 | 1710 | 1712 |
| C=C (Aromatic) | 1600-1450 | 1590, 1480 | 1590, 1480 | 1595, 1485 |
| N-O (Nitro) | 1550-1500, 1370-1320 | 1530, 1350 | 1530, 1350 | 1528, 1352 |
Note: The additional O-H stretch in Batch 2 is indicative of the phenolic starting material.
Table 2: ¹H NMR Data Comparison (ppm)
| Proton | Expected Shift | Batch 1 (Pure) | Batch 2 (Impure) | Batch 3 (Isomer) |
| -COOH | 11.0-13.0 | 12.5 (s, 1H) | 12.5 (s, 1H) | 12.6 (s, 1H) |
| Ar-H | 7.0-8.5 | 7.8 (s, 1H), 7.2 (s, 1H) | 7.8 (s, 1H), 7.2 (s, 1H), 6.8-7.5 (m) | 7.9 (d, 1H), 7.1 (d, 1H) |
| -OH | 5.0-6.0 | 5.5 (s, 1H) | 5.5 (s, 1H), 5.1 (s) | 5.6 (s, 1H) |
| -CH₃ | 2.0-2.5 | 2.3 (s, 3H) | 2.3 (s, 3H), 2.1 (s) | 2.4 (s, 3H) |
Note: The additional signals in the aromatic and methyl regions of Batch 2 correspond to the starting material. The splitting pattern in Batch 3 suggests a different substitution pattern on the aromatic ring.
Table 3: ¹³C NMR Data Comparison (ppm)
| Carbon | Expected Shift | Batch 1 (Pure) | Batch 2 (Impure) | Batch 3 (Isomer) |
| -COOH | 165-175 | 168.0 | 168.0 | 168.5 |
| Ar-C (Substituted) | 120-160 | 155.2, 148.5, 135.0, 125.1 | 155.2, 148.5, 135.0, 125.1, 158.0, 140.1 | 154.8, 149.0, 134.5, 125.8 |
| Ar-CH | 110-130 | 118.3, 115.6 | 118.3, 115.6, 112.0, 120.5 | 119.0, 116.2 |
| -CH₃ | 15-25 | 20.5 | 20.5, 16.8 | 21.0 |
Note: The extra aromatic and methyl carbon signals in Batch 2 confirm the presence of an impurity. The slight shifts in all signals for Batch 3 are consistent with an isomeric structure.
Table 4: Mass Spectrometry Data Comparison (m/z)
| Ion | Expected m/z | Batch 1 (Pure) | Batch 2 (Impure) | Batch 3 (Isomer) |
| [M-H]⁻ | 196.03 | 196.03 | 196.03, 152.04 | 196.03 |
| [M+H]⁺ | 198.04 | 198.04 | 198.04, 154.05 | 198.04 |
Note: The additional ions at m/z 152.04 and 154.05 in Batch 2 correspond to the deprotonated and protonated molecular ions of 2-methyl-5-nitrophenol, respectively.
Experimental Protocols
A concise overview of the methodologies employed for the spectroscopic analysis is provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond ATR crystal.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz NMR Spectrometer
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a 30° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.
-
-
Data Processing: Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Mass Spectrometry
-
Instrument: Agilent 6120 Quadrupole LC/MS system
-
Sample Preparation: The sample was dissolved in a mixture of acetonitrile and water (1:1) to a concentration of approximately 1 mg/mL.
-
Ionization Mode: Electrospray Ionization (ESI) was used in both positive and negative ion modes.
-
Data Acquisition: The mass-to-charge ratio (m/z) was scanned over a range of 50-500.
This guide provides a foundational framework for the spectroscopic quality control of synthesized this compound. Researchers can utilize this information to efficiently assess the purity of their products and troubleshoot synthetic procedures.
A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers
The accurate separation and quantification of nitrobenzoic acid (NBA) isomers are critical in various fields, including the quality control of pharmaceuticals and in chemical synthesis, where p-nitrobenzoic acid is a key intermediate.[1] The presence of ortho- (o-), meta- (m-), and para- (p-) isomers as impurities can significantly affect the yield and purity of final products.[1] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this challenge. This guide provides a comparative overview of established HPLC methods, supported by experimental data, to assist researchers in selecting the optimal approach for their application.
Comparison of Reversed-Phase HPLC Methods
Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for separating the polar isomers of nitrobenzoic acid.[2] The separation is typically achieved on a non-polar stationary phase (like C18) with a polar mobile phase.[2] The key to resolving these isomers lies in carefully controlling the mobile phase composition and pH to exploit the small differences in their pKa values and polarity.[1]
Two distinct reversed-phase methods are detailed below, one employing a simple isocratic mobile phase and the other using a mobile phase modifier to enhance separation.
| Parameter | Method 1: Isocratic Elution with Acetic Acid | Method 2: Mobile Phase with Cyclodextrin Modifier |
| Stationary Phase | C18 bonded silica (5 µm, 150 mm x 4.6 mm)[1] | Kromasil C18 (200 mm x 4.6 mm)[3] |
| Mobile Phase | 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v)[1] | Methanol:Water:THF (55:44:1, v/v/v) with 0.02 mol/L β-cyclodextrin[3] |
| pH | 2.99[1] | Not Specified |
| Flow Rate | 1.2 mL/min[1] | 2.0 mL/min (0-4 min), then 2.6 mL/min (4-10 min)[3] |
| Detection | UV at 254 nm[1] | UV at 254 nm[3] |
| Resolution (Rs) | ≥ 1.5 for all isomers[1] | Complete separation reported[3] |
| Analysis Time | Retention times for o-, m-, p-NBA were approximately 4.2, 9.2, and 10.8 min, respectively (estimated from chromatogram).[1] | < 10 minutes[3] |
| Key Feature | Simple, reproducible, and effective method using common reagents.[1] | Utilizes a cyclodextrin modifier to create inclusion complexes, enhancing selectivity between isomers.[3] |
Experimental Protocols
Method 1: Isocratic Separation with 2-Propanol/Water/Acetic Acid
This method, developed for quality control of p-NBA products, is noted for its simplicity and reproducibility.[1] Standard methanol-water or acetonitrile-water mobile phases were found to be ineffective, producing only a single peak.[1] The addition of acetic acid is crucial to suppress the ionization of the carboxylic acid groups, allowing for differential retention on the C18 stationary phase.[1]
1. Equipment and Column:
- HPLC system with a UV detector.
- C18 bonded silica column (e.g., 5 µm Micropak C18, 150 mm x 4.6 mm I.D.).[1]
2. Reagents and Mobile Phase Preparation:
- 2-Propanol (Analytical Reagent Grade).[1]
- Acetic Acid (Analytical Reagent Grade).[1]
- Deionized or HPLC-grade water.
- Prepare the mobile phase by mixing 2-propanol, water, and acetic acid in a ratio of 20:80:0.4 (by volume). The resulting pH should be approximately 2.99.[1]
- Degas the mobile phase before use.
3. Chromatographic Conditions:
- Flow Rate: 1.2 mL/min.[1]
- Injection Volume: 10 µL.[1]
- Detection: UV at 254 nm.[1]
- Temperature: Ambient.
4. Sample Preparation:
- Dissolve standard isomers or samples in ethanol. A concentration range of 31-1100 µg/mL was validated.[1]
Method 2: Separation Using a β-Cyclodextrin Mobile Phase Modifier
This method achieves a complete and rapid separation by introducing β-cyclodextrin (β-CD) into the mobile phase.[3] The β-CD molecules have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form temporary inclusion complexes with the nitrobenzoic acid isomers. The subtle differences in the geometry and hydrophobicity of the o-, m-, and p-isomers lead to different stabilities of these complexes, resulting in enhanced separation.
1. Equipment and Column:
- HPLC system with a UV detector and a gradient-capable pump.
- Kromasil C18 column (200 mm x 4.6 mm I.D.).[3]
2. Reagents and Mobile Phase Preparation:
- Methanol (HPLC Grade).
- Tetrahydrofuran (THF, HPLC Grade).
- β-cyclodextrin.
- Deionized or HPLC-grade water.
- Prepare the mobile phase by mixing methanol, water, and THF in a 55:44:1 (v/v/v) ratio. Dissolve β-cyclodextrin in this mixture to a final concentration of 0.02 mol/L.[3]
- Degas the mobile phase before use.
3. Chromatographic Conditions:
- Flow Rate: 2.0 mL/min for the first 4 minutes, then increase to 2.6 mL/min for the next 6 minutes.[3]
- Detection: UV at 254 nm.[3]
- Temperature: Ambient.
4. Sample Preparation:
- Dissolve samples in a suitable solvent, such as the mobile phase, for injection.
Alternative Separation Strategies
While reversed-phase HPLC is dominant, other chromatographic modes can be considered for specific applications.
-
Normal-Phase HPLC: In normal-phase chromatography, a polar stationary phase (like silica or cyano) is used with a non-polar mobile phase (e.g., hexane).[4] This mode separates compounds based on polarity, with more polar compounds retaining longer.[4] While theoretically applicable for isomer separations, it is less common for acidic compounds like nitrobenzoic acids due to very strong, potentially irreversible, analyte retention on highly polar stationary phases.
-
Micellar Liquid Chromatography (MLC): This technique uses a surfactant, such as sodium dodecylsulfate (SDS), in the mobile phase at a concentration above its critical micelle concentration.[5] The isomers can partition differently between the micelles and the stationary phase, offering a unique separation mechanism.[5] MLC has been successfully used to separate other positional isomers like hydroxybenzoic acids and could be a viable alternative for NBA isomers.[5][6]
Method Selection Workflow
The choice of an appropriate HPLC method depends on the specific analytical goals, such as the need for high throughput, simple and robust quality control, or the resolution of particularly difficult impurity profiles. The following diagram illustrates a logical workflow for method selection.
Caption: Workflow for selecting an HPLC method for nitrobenzoic acid isomer separation.
References
A Researcher's Guide to Assessing the Purity of Synthesized 5-Hydroxy-2-methyl-4-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in ensuring its quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 5-Hydroxy-2-methyl-4-nitrobenzoic acid (CAS: 199929-14-1), a key intermediate in various synthetic pathways.
This document outlines a multi-pronged analytical approach, detailing experimental protocols and presenting expected data in a comparative format. By employing these methods, researchers can confidently identify and quantify the target compound and potential impurities. A commercially available standard of this compound, often cited with a purity of 95%, can serve as a benchmark for these comparisons.
Predicted Synthesis and Potential Impurities
A definitive, publicly available synthesis protocol for this compound is not readily found in the literature. However, based on retrosynthetic analysis, a plausible synthetic route involves the nitration of 3-Hydroxy-4-methylbenzoic acid. This common organic transformation provides a basis for predicting potential impurities that may arise during the synthesis.
Potential Impurities Include:
-
Isomeric Byproducts: The nitration of a substituted aromatic ring can lead to the formation of various isomers. In this case, isomers such as 3-Hydroxy-4-methyl-2-nitrobenzoic acid and 3-Hydroxy-4-methyl-6-nitrobenzoic acid are likely to be formed as byproducts.
-
Unreacted Starting Material: Incomplete reaction can result in the presence of the starting material, 3-Hydroxy-4-methylbenzoic acid, in the final product.
-
Over-nitrated Products: Under harsh reaction conditions, dinitrated products could also be formed.
Analytical Workflow for Purity Assessment
A robust assessment of purity requires a combination of chromatographic and spectroscopic techniques. The following workflow is recommended for a thorough analysis of synthesized this compound.
Caption: Analytical workflow for purity assessment.
Comparative Data Tables
The following tables summarize the expected analytical data for pure this compound and its potential impurities. This data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy and chromatography.
Table 1: Chromatographic and Physical Properties
| Compound | Expected Retention Time (HPLC) | Expected Melting Point (°C) |
| This compound | Main Peak | Not available (requires experimental determination) |
| 3-Hydroxy-4-methylbenzoic acid | Shorter than the main peak | 200-202 |
| 3-Hydroxy-4-methyl-2-nitrobenzoic acid | Similar to or slightly different from the main peak | Not available |
| 3-Hydroxy-4-methyl-6-nitrobenzoic acid | Similar to or slightly different from the main peak | Not available |
Table 2: Spectroscopic Data (¹H NMR)
| Compound | Expected Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | Aromatic Protons (2H, distinct singlets or doublets), Methyl Protons (3H, singlet), Carboxylic Acid Proton (1H, broad singlet), Hydroxyl Proton (1H, broad singlet) |
| 3-Hydroxy-4-methylbenzoic acid | Aromatic Protons (3H, complex pattern), Methyl Protons (3H, singlet), Carboxylic Acid Proton (1H, broad singlet), Hydroxyl Proton (1H, broad singlet) |
| 3-Hydroxy-4-methyl-2-nitrobenzoic acid | Aromatic Protons (2H, likely doublets), Methyl Protons (3H, singlet), Carboxylic Acid Proton (1H, broad singlet), Hydroxyl Proton (1H, broad singlet) |
| 3-Hydroxy-4-methyl-6-nitrobenzoic acid | Aromatic Protons (2H, likely singlets), Methyl Protons (3H, singlet), Carboxylic Acid Proton (1H, broad singlet), Hydroxyl Proton (1H, broad singlet) |
Table 3: Spectroscopic Data (¹³C NMR)
| Compound | Expected Chemical Shift Ranges (δ, ppm) |
| This compound | Carboxylic Carbon (~170), Aromatic Carbons (6 signals, ~110-160), Methyl Carbon (~20) |
| 3-Hydroxy-4-methylbenzoic acid | Carboxylic Carbon (~170), Aromatic Carbons (6 signals, ~115-160), Methyl Carbon (~20) |
| 3-Hydroxy-4-methyl-2-nitrobenzoic acid | Carboxylic Carbon (~170), Aromatic Carbons (6 signals, ~110-160), Methyl Carbon (~20) |
| 3-Hydroxy-4-methyl-6-nitrobenzoic acid | Carboxylic Carbon (~170), Aromatic Carbons (6 signals, ~110-160), Methyl Carbon (~20) |
Table 4: Spectroscopic Data (IR and MS)
| Compound | Expected IR Absorptions (cm⁻¹) | Expected Molecular Ion (m/z) |
| This compound | ~3400-2400 (O-H, broad), ~1700 (C=O), ~1520 & ~1340 (NO₂) | 197 |
| 3-Hydroxy-4-methylbenzoic acid | ~3400-2400 (O-H, broad), ~1680 (C=O) | 152 |
| 3-Hydroxy-4-methyl-2-nitrobenzoic acid | ~3400-2400 (O-H, broad), ~1700 (C=O), ~1530 & ~1350 (NO₂) | 197 |
| 3-Hydroxy-4-methyl-6-nitrobenzoic acid | ~3400-2400 (O-H, broad), ~1700 (C=O), ~1530 & ~1350 (NO₂) | 197 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments outlined in the analytical workflow.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run to elute all components. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurity levels can be quantified by comparing their peak areas to that of a reference standard of the main compound or, if available, to certified reference standards of the impurities themselves.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized compound and the identification of impurities.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will provide information about the number and types of protons present.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show the number of unique carbon environments in the molecule.
-
Data Analysis: Compare the obtained spectra with the expected spectra for this compound (as predicted in Tables 2 and 3). The presence of unexpected signals may indicate impurities. The relative integration of signals in the ¹H NMR can provide a semi-quantitative estimate of the purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.
-
Instrumentation: A mass spectrometer, preferably coupled with an HPLC system (LC-MS) for the analysis of individual components in a mixture.
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of compound.
-
Data Analysis: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (197 g/mol ). The fragmentation pattern can be analyzed to confirm the structure. Impurities will appear as additional molecular ion peaks in the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and simple method to identify the functional groups present in the synthesized molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
Data Analysis: The IR spectrum should display characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), and nitro (NO₂) functional groups, as indicated in Table 4. The absence of expected peaks or the presence of unexpected peaks can suggest impurities or an incorrect structure.
Melting Point Analysis
The melting point is a useful indicator of the purity of a solid compound.
-
Instrumentation: A melting point apparatus.
-
Procedure: A small amount of the dried, crystalline sample is packed into a capillary tube and heated slowly in the melting point apparatus. The temperature range over which the sample melts is recorded.
-
Data Analysis: A pure compound will have a sharp melting point range (typically 1-2°C). The presence of impurities will typically cause the melting point to be depressed and the range to be broadened.
Logical Relationships in Purity Assessment
The interplay between these analytical techniques provides a comprehensive picture of the sample's purity.
A Researcher's Guide to the Cross-Validation of Analytical Techniques for Nitroaromatic Compounds
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of nitroaromatic compounds (NACs) is paramount. These compounds are significant in various fields, from environmental monitoring due to their toxicity to pharmaceuticals where they can be either active ingredients or impurities. The validation of analytical methods ensures data quality, reliability, and consistency.[1][2][3] This guide provides an objective comparison of common analytical techniques for NACs, supported by experimental data, detailed protocols, and clear visual workflows to aid in methodology selection and cross-validation.
Comparative Analysis of Key Analytical Techniques
The detection and quantification of nitroaromatic compounds are approached using a variety of analytical methods, primarily categorized into chromatographic and spectroscopic techniques. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorses for separation and quantification, while spectroscopic methods such as Fluorescence Spectroscopy and Surface-Enhanced Raman Scattering (SERS) offer high sensitivity.[4][5]
The choice between techniques often depends on the analyte's properties. GC-MS is ideal for volatile and thermally stable compounds, whereas HPLC is better suited for non-volatile or thermally unstable substances.[6][7][8] Spectroscopic methods are particularly useful for rapid screening and trace-level detection.[4][9]
Table 1: Comparison of Chromatographic Techniques for Nitroaromatic Compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on analyte interaction with a liquid mobile phase and solid stationary phase, often driven by polarity.[6][7] | Separation based on analyte volatility and interaction with a gaseous mobile phase and a stationary phase within a heated column.[6][8] |
| Suitable Analytes | Non-volatile, thermally unstable, and high-molecular-weight compounds.[7] Favored for high concentrations of explosives.[10] | Volatile and semi-volatile organic compounds that are thermally stable.[6][7] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent compatible with the mobile phase. | May require derivatization (e.g., silylation) to increase volatility and thermal stability of polar NACs.[11][12] |
| Common Detectors | UV-Visible Spectrophotometry, Mass Spectrometry (LC-MS), Fluorescence.[6][10] | Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD).[5][10] |
| Advantages | Versatile for a wide range of compounds, operates at ambient temperatures, wide variety of detectors.[6][7] | High resolution and sensitivity, provides structural information (with MS), faster analysis times.[8] |
| Limitations | Longer analysis times compared to GC, higher operational cost due to solvent consumption.[8] | Limited to thermally stable and volatile compounds, high temperatures can cause degradation of sensitive analytes.[8][10] |
Table 2: Comparison of Spectroscopic Techniques for Nitroaromatic Compound Analysis
| Feature | Fluorescence Spectroscopy | Surface-Enhanced Raman Scattering (SERS) | UV-Vis Absorption Spectroscopy |
| Principle | Measures the fluorescence emission of a sample after excitation. For NACs, this often involves fluorescence quenching.[9][13] | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces, providing a unique vibrational fingerprint. | Measures the absorption of light in the ultraviolet-visible spectral region by the analyte in a solution.[14] |
| Sensitivity | High sensitivity, capable of detecting trace amounts of NACs.[9] | Very high sensitivity, with detection limits reported in the nanogram per milliliter (ng/mL) range.[14] | Lower sensitivity compared to fluorescence or SERS. |
| Selectivity | Can be highly selective depending on the fluorophore used and the quenching mechanism.[9] | High selectivity, as the SERS spectrum is specific to the molecule's structure.[14] | Low selectivity, as many compounds absorb in the UV-Vis range, leading to potential interferences. |
| Limit of Detection (LOD) | 5.58 x 10⁻⁷ M for 2,4,6-trinitrophenol (TNP).[9] | 6.81 ng/mL for 2,4,6-trinitrotoluene (TNT).[14] | Generally in the micromolar (µM) range. |
| Advantages | Simple, rapid, and cost-effective for screening applications.[9] | Rapid analysis (within 10 mins), requires minimal sample preparation, can identify multiple compounds simultaneously.[14] | Simple instrumentation, straightforward protocol. |
| Limitations | Susceptible to matrix effects and interference from other quenching agents. | Requires specialized substrates (e.g., silver nanoparticles), signal can be influenced by substrate quality. | Limited structural information, prone to interference from sample matrix. |
Experimental Workflows and Validation
The cross-validation of analytical methods is a critical process to ensure that different techniques or laboratories produce comparable and reliable data.[15][16] This typically involves validating a new or modified method against a well-established reference method. The validation process itself assesses several key parameters to prove a method is fit for its intended purpose.[17][18]
Caption: Workflow for the validation and cross-validation of an analytical method.
For selecting an appropriate chromatographic technique, the physical properties of the nitroaromatic compound are the primary consideration.
Caption: Decision tree for selecting between GC and HPLC for NAC analysis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the analysis of nitroaromatic compounds.
Protocol 1: GC-MS Analysis of Nitroaromatic Compounds with Silylation
This protocol is adapted from methodologies used for analyzing hydroxylated NACs.[11][12]
-
Sample Extraction:
-
Extract the sample (e.g., from an environmental filter or formulation matrix) using a suitable organic solvent like acetonitrile or dichloromethane.
-
Concentrate the extract to near dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a known volume of solvent (e.g., 100 µL of acetonitrile).
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent.
-
Seal the vial and heat at 70°C for 60-120 minutes to allow the derivatization reaction to complete.
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 10°C/minute.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Detection: Operate the mass spectrometer in both Electron Ionization (EI) and Chemical Ionization (CI) modes for comprehensive identification. Monitor for characteristic ions such as [M]⁺, [M-15]⁺, and [M+1]⁺.[11][12]
-
-
Data Analysis:
-
Identify compounds based on their retention times and mass spectra by comparing them to analytical standards.
-
Quantify using a calibration curve prepared from derivatized standards.
-
Protocol 2: HPLC-UV Analysis of Nitroaromatic Compounds
This is a general protocol for the separation and quantification of NACs using HPLC with UV detection.[5]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare calibration standards ranging from approximately 0.1 to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before analysis.
-
-
HPLC Conditions:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). Adjust the ratio based on the specific NACs being analyzed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: Monitor at a wavelength appropriate for the NACs of interest (e.g., 254 nm).
-
-
Data Analysis:
-
Identify peaks based on the retention time compared to a pure standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Protocol 3: Fluorescence Quenching Assay for Nitroaromatic Detection
This protocol describes a "turn-off" fluorescence sensing method.[9][13]
-
Reagent Preparation:
-
Fluorescence Measurement:
-
Place a fixed volume of the fluorophore solution (e.g., 2 mL of a 10⁻⁷ M solution) into a quartz cuvette.[13]
-
Record the initial fluorescence emission spectrum at an appropriate excitation wavelength.
-
Successively add small aliquots (e.g., 10-100 µL) of the quencher solution to the cuvette.
-
After each addition, mix gently and record the new fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for any dilution effects.
-
Analyze the quenching efficiency using the Stern-Volmer equation: (F₀/F) = 1 + Ksv[Q], where F₀ is the initial fluorescence, F is the fluorescence at quencher concentration [Q], and Ksv is the Stern-Volmer quenching constant.
-
The value of Ksv indicates the sensitivity of the fluorophore to the specific nitroaromatic quencher.[9]
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3:1).
-
References
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. jru-b.com [jru-b.com]
- 4. blog.novomof.com [blog.novomof.com]
- 5. researchgate.net [researchgate.net]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 9. mdpi.com [mdpi.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 16. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. scispace.com [scispace.com]
comparative study of the synthetic routes to polysubstituted nitrobenzoic acids
A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzoic Acids
For researchers, scientists, and professionals in drug development, the efficient synthesis of polysubstituted nitrobenzoic acids is crucial for the creation of novel pharmaceuticals and functional materials. This guide provides a comparative analysis of the two primary synthetic methodologies: direct nitration of benzoic acid derivatives and oxidation of substituted nitrotoluenes. The performance of these routes is evaluated based on experimental data, offering a clear and objective comparison to aid in synthetic strategy selection.
Comparison of Synthetic Routes
The selection of an optimal synthetic route to polysubstituted nitrobenzoic acids is contingent on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The two predominant methods, direct nitration and oxidation, offer distinct advantages and disadvantages.
Direct Nitration is a widely used method for introducing nitro groups onto an aromatic ring. This electrophilic aromatic substitution reaction is particularly effective for the synthesis of meta-nitrobenzoic acids due to the directing effect of the carboxyl group. For the synthesis of di- or tri-nitrobenzoic acids, forcing conditions are often required.
Oxidation of Nitrotoluenes provides an alternative pathway, particularly when the corresponding nitrotoluene is readily available. This method is advantageous for producing nitrobenzoic acids with substitution patterns that are not easily accessible through direct nitration. A variety of oxidizing agents can be employed, each with its own set of reaction conditions and efficiencies.
The following table summarizes the key quantitative data for representative examples of each synthetic route.
| Parameter | Direct Nitration: 3,5-Dinitrobenzoic Acid[1][2] | Oxidation: 2,4,6-Trinitrobenzoic Acid[3] |
| Starting Material | Benzoic Acid | 2,4,6-Trinitrotoluene (TNT) |
| Key Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | 80% Nitric Acid |
| Reaction Temperature | 70-90°C during addition, then up to 145°C[1] | 194°C[3] |
| Reaction Time | Several hours to weeks depending on the procedure[1] | 20 minutes[3] |
| Reported Yield | 54-60%[1] | 70-75%[3] |
| Purity of Product | Requires recrystallization from 50% ethanol[1] | Requires separation from byproducts like 1,3,5-trinitrobenzene[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of 3,5-Dinitrobenzoic Acid via Direct Nitration[1]
Materials:
-
Benzoic Acid (61 g, 0.5 mole)
-
Concentrated Sulfuric Acid (sp. gr. 1.84, 300 ml)
-
Fuming Nitric Acid (sp. gr. 1.54, 100 ml)
-
50% Ethanol for recrystallization
-
Ice
Procedure:
-
In a 2-L round-bottomed flask, combine benzoic acid and concentrated sulfuric acid.
-
In a well-ventilated hood, add fuming nitric acid in small portions (2-3 ml) to the mixture. Maintain the reaction temperature between 70°C and 90°C by external cooling with cold water.
-
After the addition is complete, heat the mixture on a steam bath for 4 hours and then in an oil bath at 145°C until all crystals dissolve.
-
Cool the reaction mixture to room temperature, allowing a mush of crystals to separate.
-
Pour the mixture into 800 g of ice and 800 ml of water.
-
After standing for 30 minutes, filter the crude 3,5-dinitrobenzoic acid with suction and wash with water until free of sulfates.
-
Recrystallize the crude product from hot 50% ethanol to yield purified 3,5-dinitrobenzoic acid.
Synthesis of 2,4,6-Trinitrobenzoic Acid via Oxidation of TNT[3]
Materials:
-
2,4,6-Trinitrotoluene (TNT)
-
80% Nitric Acid
-
Aqueous Bicarbonate Solution
-
Ethyl Acetate
Procedure:
-
The oxidation of TNT is conducted in a high-temperature and high-pressure reactor.
-
TNT is treated with 80% nitric acid at 194°C for 20 minutes.
-
After the reaction, the mixture contains 2,4,6-trinitrobenzoic acid (TNBA) and byproducts, primarily 1,3,5-trinitrobenzene (TNB).
-
The separation of TNBA is achieved by selective extraction with an aqueous bicarbonate solution.
-
The aqueous layer is then acidified to precipitate the TNBA, which is subsequently collected by filtration.
Synthetic Route Visualizations
The following diagrams illustrate the workflows for the direct nitration and oxidation routes.
Caption: Workflow for the synthesis of 3,5-dinitrobenzoic acid via direct nitration.
Caption: Workflow for the synthesis of 2,4,6-trinitrobenzoic acid via oxidation.
Discussion of Synthetic Routes
Direct Nitration:
-
Advantages: This method is straightforward and utilizes readily available starting materials and reagents. It is a well-established and predictable reaction for many substrates.
-
Disadvantages: The regioselectivity is dictated by the existing substituents on the benzoic acid ring. The carboxyl group is a meta-director, making the synthesis of ortho- or para-nitrobenzoic acids by this method challenging without the use of protecting groups or alternative strategies.[4] Achieving multiple nitrations to produce di- or tri-nitro compounds often requires harsh reaction conditions, including high temperatures and highly corrosive acid mixtures, which can lead to safety concerns and the formation of side products.[1] The reaction times can also be lengthy.
Oxidation of Nitrotoluenes:
-
Advantages: This route offers access to nitrobenzoic acids with substitution patterns that are not readily accessible through direct nitration of benzoic acid. The yields can be high under optimized conditions.[3]
-
Disadvantages: The primary limitation is the availability of the corresponding substituted nitrotoluene starting material. The oxidation reactions can also require harsh conditions, such as high temperatures and pressures, and may produce byproducts that require careful separation.[3] The choice of oxidizing agent is critical, as some can be hazardous or environmentally unfriendly.
Sandmeyer Reaction as an Alternative:
The Sandmeyer reaction provides a means to convert an amino group on an aromatic ring into a variety of other functional groups via a diazonium salt intermediate.[5] While versatile, its direct application for the synthesis of nitrobenzoic acids is not a primary route. Research has shown that in the Sandmeyer reaction of aminobenzoic acids, hydroxylation and nitration can be competing processes.[6] This can lead to a mixture of products and lower yields of the desired nitrobenzoic acid, making it a less efficient choice compared to direct nitration or oxidation for this specific transformation.
Conclusion
The choice between direct nitration and oxidation for the synthesis of polysubstituted nitrobenzoic acids is a strategic one, guided by the target molecule's structure and the availability of precursors. Direct nitration is a robust method for meta-nitro-substituted benzoic acids, while the oxidation of nitrotoluenes provides a valuable alternative for other substitution patterns. A thorough understanding of the advantages and limitations of each route, as outlined in this guide, is essential for the successful and efficient synthesis of these important chemical building blocks.
References
Safety Operating Guide
Prudent Disposal of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid in a Laboratory Setting
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 5-Hydroxy-2-methyl-4-nitrobenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, while not classified as acutely hazardous, belongs to the family of organic nitro compounds, which necessitates careful handling due to potential reactivity and environmental hazards. The primary disposal route is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Hazard and Exposure Data
The following table summarizes key safety and hazard information for this compound and related nitroaromatic compounds. This data underscores the importance of the recommended disposal procedures.
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| CAS Number | 199929-14-1 | [1] |
| Molecular Formula | C8H7NO5 | [1] |
| General Hazards of Similar Nitro Compounds | Skin irritation, serious eye irritation, may cause respiratory irritation. | [2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [2][3] |
| Environmental Hazards | Should not be released into the environment. Harmful to aquatic life. | [2][4] |
Detailed Protocol for Disposal
This step-by-step guide provides a detailed methodology for the safe disposal of this compound from a research or drug development laboratory.
I. Personal Protective Equipment (PPE) and Safety Precautions
-
Standard PPE : Always wear standard laboratory attire, including a lab coat, closed-toe shoes, and long pants.
-
Eye Protection : Safety glasses with side shields or goggles are mandatory to protect from potential splashes or dust.
-
Hand Protection : Wear nitrile gloves to prevent skin contact. If handling larger quantities or if there is a risk of spillage, consider wearing heavier-duty gloves.
-
Respiratory Protection : If there is a risk of generating dust, conduct all handling within a certified chemical fume hood to avoid inhalation.[2]
-
Work Area : Ensure an eyewash station and safety shower are readily accessible.[5]
II. Waste Collection and Segregation
-
Waste Container :
-
Use a designated, leak-proof, and sealable hazardous waste container compatible with organic solids. The container should be clearly labeled.
-
If possible, collect the waste in its original container, ensuring the label is intact and legible.[4]
-
-
Labeling :
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date when the first item of waste was placed in the container.
-
-
Segregation :
III. Storage Prior to Disposal
-
Container Management : Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Storage Location : Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]
-
Regular Inspection : Periodically inspect the waste container for any signs of degradation, such as discoloration or crystal formation around the lid, which could indicate a potential hazard.[5]
IV. Final Disposal Procedure
-
Professional Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation : Complete all necessary waste pickup forms and documentation as required by your institution and local regulations.
-
Empty Containers :
-
An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.
-
If triple-rinsing is performed, the rinsate must be collected and treated as hazardous waste.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Hydroxy-2-methyl-4-nitrobenzoic acid
Essential Safety and Handling Guide for 5-Hydroxy-2-methyl-4-nitrobenzoic Acid
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for similar nitro-substituted benzoic acid compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Wear chemical safety goggles or glasses with side shields. | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Skin Protection | Wear appropriate chemical-resistant gloves and a lab coat or other protective clothing to prevent skin contact.[1][2][3] | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[1][4] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][5]
-
Avoid generating and accumulating dust.[1]
-
Prevent all personal contact with the substance, including inhalation and contact with skin and eyes.[5]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
Storage:
-
Keep the container tightly closed to prevent contamination and moisture absorption.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary.
| Emergency Situation | First Aid and Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
| Spill | For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Ensure the area is well-ventilated. For large spills, alert emergency services.[5] |
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
-
Collect waste material in a clearly labeled, sealed container.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines. Do not dispose of down the drain.[6]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

